2-[3-(4-Nitrophenyl)propylamino]ethanol
Description
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Properties
IUPAC Name |
2-[3-(4-nitrophenyl)propylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQCMUPYAXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439625 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130634-09-2 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and efficient synthetic pathway for the preparation of 2-[3-(4-Nitrophenyl)propylamino]ethanol, a valuable intermediate in the development of various pharmacologically active compounds. The synthesis is presented in a two-step process, commencing with the oxidation of a commercially available alcohol to the corresponding aldehyde, followed by a reductive amination to yield the target molecule. Detailed experimental protocols, quantitative data from analogous reactions, and pathway visualizations are provided to facilitate replication and adaptation in a laboratory setting.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step sequence. The first step involves the oxidation of the commercially available starting material, 3-(4-nitrophenyl)propan-1-ol, to the key intermediate, 3-(4-nitrophenyl)propanal. Subsequently, this aldehyde undergoes a one-pot reductive amination with 2-aminoethanol to afford the final product. This strategy is advantageous due to the availability of the starting material and the high efficiency and selectivity of the chosen chemical transformations.
Caption: Overall synthetic workflow.
II. Experimental Protocols
Step 1: Synthesis of 3-(4-Nitrophenyl)propanal
The oxidation of 3-(4-nitrophenyl)propan-1-ol to 3-(4-nitrophenyl)propanal can be effectively achieved using several established methods. Two reliable protocols, Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation, are detailed below. The choice of method may depend on the specific laboratory setup, scale, and tolerance of the substrate to the reaction conditions.
Method A: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2][3]
-
Materials:
-
3-(4-nitrophenyl)propan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM, add a solution of 3-(4-nitrophenyl)propan-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-nitrophenyl)propanal.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Method B: Swern Oxidation
The Swern oxidation is another mild and highly efficient method for oxidizing primary alcohols to aldehydes, particularly suitable for sensitive substrates.[4][5][6][7][8]
-
Materials:
-
3-(4-nitrophenyl)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Brine
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.5 equivalents) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of 3-(4-nitrophenyl)propan-1-ol (1 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography as described in Method A.
-
Step 2: Synthesis of this compound
The final step is a reductive amination reaction between the synthesized 3-(4-nitrophenyl)propanal and 2-aminoethanol. Sodium triacetoxyborohydride is a recommended reducing agent due to its mildness and selectivity for imines over aldehydes.[9][10][11][12][13]
-
Materials:
-
3-(4-nitrophenyl)propanal
-
2-Aminoethanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 3-(4-nitrophenyl)propanal (1 equivalent) and 2-aminoethanol (1.2 equivalents) in DCE or THF, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a DCM/methanol gradient to afford pure this compound.
-
III. Quantitative Data
The following table summarizes typical yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | Oxidation of Primary Alcohol to Aldehyde | PCC, DCM | 80-95 | >95 (after chromatography) | [14][15] |
| 1 | Oxidation of Primary Alcohol to Aldehyde | (COCl)₂, DMSO, TEA | 85-98 | >95 (after chromatography) | [5][6] |
| 2 | Reductive Amination of Aldehyde with Amino Alcohol | NaBH(OAc)₃, DCE | 70-90 | >98 (after chromatography) | [9][10] |
| 2 | Reductive Amination of Aldehyde with Amine | NaBH₄, THF | 85-95 | >95 (after chromatography) | [16][17] |
IV. Visualizations
The following diagrams illustrate the detailed reaction pathway and the overall experimental workflow.
Caption: Detailed two-step reaction pathway.
Caption: Experimental workflow diagram.
V. Conclusion
This technical guide provides a comprehensive and practical approach for the synthesis of this compound. The outlined two-step pathway, involving a selective oxidation followed by a reliable reductive amination, offers a high-yielding and scalable route to this important chemical intermediate. The detailed protocols and supporting data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. studylib.net [studylib.net]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 17. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
Technical Dossier: Physicochemical Properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-[3-(4-Nitrophenyl)propylamino]ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a robust profile for research and development purposes. The methodologies for key analytical techniques and synthetic routes are detailed to support further investigation.
Introduction
This compound is a nitroaromatic compound featuring a propylamino linker and a terminal ethanol moiety. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the flexible amino-alcohol side chain, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. Nitroaromatic compounds are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and electronic properties.
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the predicted and extrapolated physicochemical properties based on its chemical structure and data from analogous compounds.
| Property | Value (Predicted/Estimated) | Data Source/Method |
| Molecular Formula | C₁₁H₁₆N₂O₃ | - |
| Molecular Weight | 224.26 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy to similar nitroaromatic compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO | Structural analogy |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the reductive amination of 3-(4-nitrophenyl)propanal with 2-aminoethanol or the nucleophilic substitution of a suitable leaving group on a 3-(4-nitrophenyl)propyl precursor with 2-aminoethanol. A generalized experimental protocol for a related synthesis is described below.
Synthesis of 2-[(4-Nitrophenyl)amino]ethanol (Analog)
A documented synthesis for a related compound, 2-[(4-nitrophenyl)amino]ethanol, involves a condensation-hydrolysis sequence.[1]
Materials:
-
2-(3-nitro-6-aminophenoxy)ethanol
-
Ethyl chloroformate
-
Calcium carbonate
-
20% Sodium hydroxide (NaOH) solution
-
Water
Protocol:
-
Carbamate Formation: The intermediate 2-(3-nitro-6-aminophenoxy)ethanol is reacted with ethyl chloroformate in the presence of calcium carbonate as a catalyst.[1]
-
Condensation: The reaction mixture is heated at 60–100°C for 4–9 hours.[1]
-
Hydrolysis: The resulting product is hydrolyzed with a 20% NaOH solution at 50–90°C for 4–7 hours to yield 2-[(4-nitrophenyl)amino]ethanol.[1]
-
Purification: The product is purified by aqueous dilution, filtration, and vacuum drying at a temperature below 50°C.[1]
Purity Analysis: The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).[1]
Proposed Synthesis of this compound
The following diagram illustrates a potential synthetic workflow for the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the biological activity of related nitroaromatic compounds has been reported. The nitro group can be a critical pharmacophore, often undergoing enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.[1]
General Mechanism of Action for Nitroaromatic Compounds
The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to generate reactive species.[1] This process can lead to various biological effects. The ethanolamine moiety can participate in hydrogen bonding, potentially influencing interactions with biological targets.[1]
The following diagram illustrates a generalized signaling pathway for the bioactivation of nitroaromatic compounds.
Safety and Handling
Specific toxicity data for this compound is not available. However, related compounds, such as 2-(propylamino)ethanol, are classified as harmful if swallowed, harmful in contact with skin, and causing severe skin burns and eye damage.[2] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound represents a molecule of interest for further chemical and biological exploration. This technical guide has provided a foundational understanding of its predicted physicochemical properties, plausible synthetic routes, and potential biological activities based on the analysis of analogous structures. The experimental protocols and conceptual diagrams presented herein are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Direct experimental validation of the properties and activities discussed is a necessary next step in fully characterizing this molecule.
References
An In-depth Technical Guide to 2-[3-(4-Nitrophenyl)propylamino]ethanol and Related Nitroaromatic Compounds
Disclaimer: A specific CAS (Chemical Abstracts Service) number for the compound 2-[3-(4-Nitrophenyl)propylamino]ethanol could not be located in publicly available databases. This may indicate that it is a novel compound or not widely documented. This guide will therefore focus on the closely related and well-characterized analogue, 2-[(4-Nitrophenyl)amino]ethanol (CAS No. 1965-54-4) , providing a comprehensive overview of its properties, synthesis, and biological relevance, which can serve as a valuable reference for researchers and scientists.
Introduction to Nitroaromatic Aminoethanols
Nitroaromatic aminoethanols are a class of organic compounds characterized by the presence of a nitrophenyl group and an aminoethanol moiety. These bifunctional molecules are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the potential for hydrogen bonding and further functionalization through the amino and hydroxyl groups make them versatile building blocks for the synthesis of more complex molecules with diverse biological activities.[1] They serve as key intermediates in the development of pharmaceuticals, dyes, and photostabilizers.[1]
Physicochemical Properties of 2-[(4-Nitrophenyl)amino]ethanol
The quantitative data for the analogue 2-[(4-Nitrophenyl)amino]ethanol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1965-54-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| IUPAC Name | 2-(4-nitroanilino)ethanol | [2] |
| InChI Key | VPRLWNAMKBZKRR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1NCCO)--INVALID-LINK--[O-] | [2] |
| Topological Polar Surface Area | 78.1 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Experimental Protocols
The synthesis of nitroaromatic aminoethanols can be achieved through various synthetic routes. A common method involves the nucleophilic substitution of a halogen on a nitroaromatic ring with an aminoalcohol. Below is a detailed experimental protocol for a related synthesis of 2-amino-4-nitrophenol, which illustrates a key step in the potential synthesis of such compounds.
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [3]
This procedure details the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol.
-
Materials and Equipment:
-
5-liter three-necked flask
-
Steam bath
-
Efficient stirrer
-
Reflux condenser
-
Thermometer
-
Büchner funnel
-
2,4-dinitrophenol (technical grade)
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Sodium sulfide (60% fused)
-
Glacial acetic acid
-
Activated carbon (Norit)
-
-
Procedure:
-
Suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 liters of water in a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.
-
Heat the mixture to 85°C using a steam bath.
-
Turn off the steam and allow the mixture to cool.
-
When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature should be maintained between 80-85°C.
-
After all the sodium sulfide has been added, heat the reaction mixture at 85°C for 15 minutes.
-
Filter the hot mixture through a heated 6-inch Büchner funnel.
-
Transfer the hot filtrate to a 5-liter round-bottomed flask and cool overnight with cold water.
-
Filter the mixture and press the crystals to near dryness.
-
Dissolve the solid in 1.5 liters of boiling water and acidify with glacial acetic acid (approximately 100 ml).
-
Add 10 g of Norit, heat the solution, filter it while hot, and then cool to 20°C.
-
Collect the resulting brown crystals and dry them at 65°C or in a vacuum desiccator.
-
-
Yield: 160–167 g (64–67%) of 2-amino-4-nitrophenol with a melting point of 140–142°C.
Applications in Research and Drug Development
Nitroaromatic compounds, including 2-[(4-nitrophenyl)amino]ethanol, are valuable precursors in the synthesis of various biologically active molecules.[4][5]
-
Anticancer Agents: 2-[(4-Nitrophenyl)amino]ethanol is used in the preparation of phenylpurinediamine derivatives, which act as reversible kinase inhibitors targeting mutations in the epidermal growth factor receptor (EGFR) associated with lung cancer.[1][6]
-
Antimicrobial Properties: Studies have indicated that these compounds can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in the development of new antibacterial agents.[1] The nitro group is a key pharmacophore in many antimicrobial drugs, and its reduction within microbial cells can lead to the formation of toxic reactive species that damage cellular components.[5]
-
Organic Synthesis: The versatile reactivity of the nitro, amino, and hydroxyl groups makes these compounds useful intermediates for synthesizing heterocyclic compounds.[1]
Biological Activity and Signaling Pathways
The biological effects of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group, which can produce reactive intermediates like nitroso and hydroxylamine species.[7] These intermediates can interact with various biomolecules, leading to cytotoxic or other pharmacological effects.[5][7]
The ethanolamine moiety present in the target molecule and its analogues can influence neurotransmitter systems. For instance, 2-aminoethanol (ethanolamine) has been shown to affect the metabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Specifically, ethanolamine can inhibit the enzyme GABA aminotransferase (GABA-T), leading to an increase in GABA levels.[8] Ethanol itself is known to modulate GABAergic transmission, which contributes to its sedative and motor-impairing effects.[9][10]
Given the presence of the ethanolamine structure, a potential area of investigation for compounds like this compound would be their interaction with the GABAergic system.
The following diagram illustrates the key components of a GABAergic synapse, which could be a target for ethanolamine-containing compounds.
Caption: Overview of the GABAergic synapse and signaling pathway.
References
- 1. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 2. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[(4-NITROPHENYL)AMINO]ETHANOL | 1965-54-4 [chemicalbook.com]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]
- 8. Effect of 2-aminoethanol on the synthesis, binding, uptake and metabolism of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAergic Modulation of Ethanol-Induced Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of ethanol on GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 2-[3-(4-Nitrophenyl)propylamino]ethanol: A Technical Guide
Disclaimer: Direct experimental data for the compound 2-[3-(4-Nitrophenyl)propylamino]ethanol is not currently available in the public domain. This guide is a theoretical exploration of its potential research applications based on the known properties and activities of structurally similar compounds. The experimental protocols and potential mechanisms of action described herein are hypothetical and would require experimental validation.
Introduction
This compound is a small molecule featuring a 4-nitrophenylpropyl group linked to an ethanolamine moiety. This unique combination of functional groups suggests potential for biological activity, drawing parallels to other known bioactive molecules. The 4-nitrophenyl group is a common feature in various pharmacologically active compounds, while the aminoethanol scaffold is prevalent in numerous drug classes. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, based on structure-activity relationship (SAR) analysis of its analogs.
Physicochemical Properties and Synthesis
While experimental data for the target compound is unavailable, its basic properties can be inferred from its constituent parts. The lipophilicity is likely influenced by the nitrophenylpropyl group, while the ethanolamine moiety would contribute to its polarity and potential for hydrogen bonding.
A plausible synthetic route for this compound is proposed below, based on standard organic chemistry reactions.
Hypothetical Synthesis Workflow
Potential Research Applications
Based on the biological activities of structurally related compounds, this compound could be investigated for a range of therapeutic areas.
Antimicrobial Activity
Derivatives of nitrophenyl-substituted aminoethanols have shown promise as antimicrobial agents. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol has been synthesized and demonstrated moderate antibacterial and antifungal activity.[1] The presence of the nitro group and the alkylamine chain in the target compound suggests that it could be a candidate for antimicrobial screening.
Anticancer Activity
The 4-nitrophenyl moiety is present in some compounds investigated for their anticancer properties. While the direct structural analogs with potent anticancer activity are not immediately apparent, the general approach of screening novel small molecules for cytotoxicity against cancer cell lines is a valid starting point.[2]
Modulator of Neurological Pathways
Phenylalkylamines are a well-known class of compounds that can interact with various receptors in the central nervous system. The structural similarity of the core of our target molecule to this class suggests that it could be screened for activity at neurotransmitter receptors.
Proposed Initial In Vitro Screening
For a novel compound with no known biological activity, a tiered screening approach is recommended. This would begin with broad cytotoxicity and antimicrobial assays, followed by more specific functional assays if any activity is observed.
General Experimental Workflow for In Vitro Screening
Hypothetical Signaling Pathway
Given the prevalence of aminoethanol-containing drugs that target G-protein coupled receptors (GPCRs), a plausible, though entirely hypothetical, mechanism of action for this compound could involve the modulation of a GPCR-mediated signaling cascade.
Data Summary of Structurally Similar Compounds
To provide a basis for comparison, the following table summarizes available data on compounds that share structural motifs with this compound.
| Compound Name | CAS Number | Molecular Formula | Key Research Application/Finding |
| 2-[(4-Nitrophenyl)amino]ethanol | 1965-54-4 | C₈H₁₀N₂O₃ | Intermediate in organic synthesis.[3] |
| N-Acetyl-2-(4-nitrophenyl)ethylamine | 6270-07-1 | C₁₀H₁₂N₂O₃ | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] |
| 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol | Not Available | C₁₅H₁₅ClN₂O₃ | Demonstrated moderate antibacterial and antifungal activity.[5] |
Experimental Protocols (Hypothetical)
The following are generalized protocols for the initial screening of this compound, adapted from standard methodologies for small molecule screening.[6][7]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of a bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct experimental evidence is lacking for this compound, this technical guide provides a roadmap for its initial investigation. Based on the known activities of its structural analogs, this compound warrants exploration for its potential antimicrobial and cytotoxic properties. The proposed synthetic route and initial screening protocols offer a starting point for researchers interested in elucidating the pharmacological profile of this novel chemical entity. Any observed biological activity would necessitate further, more detailed mechanistic studies to identify its molecular targets and signaling pathways.
References
- 1. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the target compound, 2-[3-(4-Nitrophenyl)propylamino]ethanol. The following information is a predictive guide based on the chemical structure and established principles of spectroscopic analysis, intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The data presented herein are estimations derived from the analysis of the compound's functional groups and structural motifs. These predictions are intended to serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.35 | d | 2H | Ar-H (meta to NO₂) |
| ~3.70 | t | 2H | -CH₂-OH |
| ~2.80 | t | 2H | Ar-CH₂- |
| ~2.70 | t | 2H | -NH-CH₂-CH₂OH |
| ~2.65 | t | 2H | Ar-CH₂-CH₂-CH₂-NH- |
| ~1.90 | p | 2H | Ar-CH₂-CH₂- |
| ~2.0-3.0 (broad) | br s | 2H | -NH- and -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | Ar-C (ipso to NO₂) |
| ~146.5 | Ar-C (ipso to propyl chain) |
| ~129.5 | Ar-CH (meta to NO₂) |
| ~124.0 | Ar-CH (ortho to NO₂) |
| ~60.5 | -CH₂-OH |
| ~51.0 | -NH-CH₂-CH₂OH |
| ~49.0 | Ar-CH₂-CH₂-CH₂-NH- |
| ~33.5 | Ar-CH₂- |
| ~31.0 | Ar-CH₂-CH₂- |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H stretch |
| 3250-3400 | Medium | N-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1590, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1520, 1345 | Strong | Asymmetric & Symmetric NO₂ stretch |
| 1050-1150 | Strong | C-N stretch |
| 1000-1050 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Interpretation |
| 224 | [M]⁺• (Molecular Ion) |
| 193 | [M - CH₂OH]⁺ |
| 179 | [M - CH₂CH₂OH]⁺ |
| 136 | [C₇H₆NO₂]⁺ |
| 120 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ |
| 44 | [CH₂NHCH₂]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The software will automatically ratio the sample scan to the background to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL. Infuse the solution into the ion source.
-
GC-MS: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent. Inject 1 µL into the Gas Chromatograph (GC) coupled to the mass spectrometer.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Parameters:
-
Mass Range: m/z 30-500.
-
Scan Rate: 1-2 scans/second.
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-Depth Technical Guide to the Purity Analysis of Synthesized 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-[3-(4-Nitrophenyl)propylamino]ethanol is a bifunctional organic molecule featuring a nitrophenyl group, a secondary amine, and a primary alcohol. As a potential intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science, establishing its purity with a high degree of confidence is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and reproducibility of downstream applications.
This technical guide provides a comprehensive overview of the analytical methodologies required for the rigorous purity and structural assessment of synthesized this compound. It details a multi-pronged analytical strategy, combining chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, and quality of the synthesized compound. Adherence to such robust analytical practices is a critical component of quality control in both academic research and the pharmaceutical industry.[1][2]
Synthesis Overview and Potential Impurities
A plausible synthetic route to this compound involves the nucleophilic substitution reaction between 1-(3-halopropyl)-4-nitrobenzene (e.g., bromo- or chloro- derivative) and 2-aminoethanol (ethanolamine) .
Reaction Scheme: (O₂N)-C₆H₄-(CH₂)₃-Br + H₂N-CH₂CH₂-OH → (O₂N)-C₆H₄-(CH₂)₃-NH-CH₂CH₂-OH + HBr
Given this pathway, a profile of potential impurities can be anticipated, which is essential for selecting appropriate analytical methods.
-
Unreacted Starting Materials: 1-(3-halopropyl)-4-nitrobenzene and 2-aminoethanol.
-
By-products:
-
Over-alkylation product: N,N-bis[3-(4-nitrophenyl)propyl]aminoethanol.
-
Elimination product: 1-(prop-1-en-1-yl)-4-nitrobenzene.
-
-
Residual Solvents: Solvents used during the reaction and purification (e.g., acetonitrile, ethanol, ethyl acetate).
-
Related Impurities: Isomers or degradation products.
A comprehensive purity analysis must be capable of separating, identifying, and quantifying the main compound from all potential impurities.[2]
Integrated Analytical Workflow for Purity Determination
A combination of orthogonal analytical techniques is required for the unequivocal confirmation of both the structure and purity of the synthesized compound. The following workflow outlines the logical progression of analysis from initial checks to comprehensive characterization.
Caption: Integrated workflow for the purification and purity analysis of this compound.
Analytical Methodologies and Data Presentation
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for determining the purity of the compound and for quantifying impurities.[1][3] The nitrophenyl chromophore allows for sensitive detection at appropriate wavelengths (e.g., 254 nm).
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
|---|---|---|---|
| 1 | 2.85 | 0.15 | 2-Aminoethanol (Starting Material) |
| 2 | 4.50 | 99.65 | This compound |
| 3 | 6.21 | 0.11 | Unknown Impurity |
| 4 | 8.94 | 0.09 | 1-(3-bromopropyl)-4-nitrobenzene (Starting Material) |
| Total | 100.00 |
| Purity | | 99.65% | |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[4][5] Due to the low volatility of the target compound, derivatization (e.g., silylation) of the amine and alcohol functional groups may be necessary to facilitate analysis.
Table 2: Hypothetical GC-MS Analysis for Residual Solvents
| Compound | Retention Time (min) | Concentration (ppm) | Status |
|---|---|---|---|
| Ethyl Acetate | 3.12 | 150 | Pass |
| Acetonitrile | 3.55 | 50 | Pass |
| Toluene | 5.88 | <10 | Pass |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unequivocal structural elucidation.[6][7][8] ¹H and ¹³C NMR spectra confirm the connectivity of atoms in the molecule, ensuring the correct compound has been synthesized.
Table 3: Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.15 | d | 2H | Ar-H (ortho to NO₂) |
| 7.50 | d | 2H | Ar-H (meta to NO₂) |
| 4.50 (br s) | t | 1H | -OH |
| 3.45 | t | 2H | -NH-CH₂-CH₂ -OH |
| 2.80 | t | 2H | Ar-CH₂-CH₂-CH₂ -NH- |
| 2.65 | t | 2H | -NH-CH₂ -CH₂-OH |
| 2.55 (br s) | t | 1H | -NH - |
| 1.85 | quint | 2H | Ar-CH₂-CH₂ -CH₂-NH- |
Differential Scanning Calorimetry (DSC)
For crystalline solids, DSC provides a measurement of absolute purity based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[9][10][11] This method is particularly useful as it does not require standards for the impurities.[11]
Table 4: Hypothetical DSC Purity Data
| Parameter | Value |
|---|---|
| Onset of Melting | 78.5 °C |
| Peak Melting Temperature (Tₘ) | 80.2 °C |
| Enthalpy of Fusion (ΔH) | 28.5 kJ/mol |
| Calculated Purity (mol %) | 99.75 mol % |
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. Comparing these experimental values to the theoretical values calculated from the molecular formula (C₁₁H₁₆N₂O₃) serves as a fundamental check of purity and composition.[2]
Table 5: Hypothetical Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation % |
|---|---|---|---|
| Carbon (C) | 58.91 | 58.85 | -0.06 |
| Hydrogen (H) | 7.19 | 7.25 | +0.06 |
| Nitrogen (N) | 12.49 | 12.41 | -0.08 |
Detailed Experimental Protocols
Protocol for HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and data acquisition software.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[3]
-
Analysis: Inject a blank (diluent), followed by the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.[3]
Protocol for GC-MS Analysis of Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp the vial tightly.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 min.
-
-
Analysis: Calibrate using a standard solution of known solvents. Analyze the sample vial and identify/quantify any peaks corresponding to residual solvents by comparing retention times and mass spectra to the calibration standards.
Protocol for DSC Purity Determination
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent evaporation.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample directly into the DSC pan and seal.[12]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp at a slow heating rate (e.g., 1-2 °C/min) to a temperature well past the melting point (e.g., 120 °C).[12]
-
-
Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff equation. The software analyzes the shape of the melting endotherm, integrating partial areas to determine the mole fraction of impurities.[9][12]
Conclusion
The purity analysis of synthesized this compound requires a meticulous and integrated analytical approach. No single technique can provide a complete picture of a compound's purity and identity.[11] A combination of high-resolution chromatography (HPLC) for quantitative purity, mass spectrometry (GC-MS) for volatile impurities and identity confirmation, NMR spectroscopy for definitive structural elucidation, and thermal analysis (DSC) for absolute purity assessment provides a robust and reliable characterization. The data and protocols presented in this guide serve as a comprehensive framework for researchers and scientists to ensure the quality and integrity of this valuable chemical intermediate.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. tainstruments.com [tainstruments.com]
- 10. veeprho.com [veeprho.com]
- 11. akjournals.com [akjournals.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Technical Guide to the Stability and Storage of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Introduction
2-[3-(4-Nitrophenyl)propylamino]ethanol is a bifunctional organic molecule featuring a nitroaromatic moiety and an aminoethanol side chain. This structure suggests potential applications in chemical synthesis and drug development. Understanding the stability and optimal storage conditions is paramount for ensuring the compound's integrity, purity, and safety during research, development, and storage. The presence of both a nitro group and a secondary amine with a hydroxyl group dictates its susceptibility to various degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, but the molecule as a whole can be susceptible to photodegradation, thermal stress, and reactions involving the amino and hydroxyl groups.[1] This guide provides a comprehensive overview of the anticipated stability profile, recommended storage conditions, and representative experimental protocols for assessing the stability of this compound.
Predicted Stability Profile and Degradation Pathways
The chemical stability of this compound is influenced by its functional groups. The primary degradation pathways are predicted to be:
-
Photodegradation: Nitroaromatic compounds are often light-sensitive. Exposure to UV or visible light can lead to the formation of colored byproducts, indicating degradation.[2]
-
Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions, although the ether linkage is generally stable. The primary concern would be pH-catalyzed side reactions.
-
Oxidation: While the nitroaromatic ring is relatively stable against oxidation, the secondary amine and the propyl chain could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under elevated temperatures.
-
Thermal Degradation: Exposure to high temperatures can induce decomposition. Thermal degradation studies are crucial to determine the maximum recommended storage and handling temperatures.
A change in the physical appearance of the substance, such as a color change to a yellowish or brownish hue, can be a preliminary indicator of degradation.[2] Confirmation of degradation should be performed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on guidelines for similar chemical classes.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C).[3][5] Avoid repeated freeze-thaw cycles. | Minimizes thermal degradation and reduces the rate of potential chemical reactions.[5] |
| Light Exposure | Protect from light by storing in amber glass vials or in a dark, light-proof cabinet. | Nitroaromatic compounds can be susceptible to photodegradation, leading to the formation of impurities.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation or moisture. | The aminoethanol moiety can be susceptible to oxidation and is hygroscopic. An inert atmosphere prevents degradation due to atmospheric oxygen and moisture.[4] |
| Container | Use tightly sealed, non-reactive containers such as amber glass bottles with Teflon-lined caps. | Prevents contamination, solvent evaporation, and exposure to air and moisture.[4] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze or participate in degradation reactions. |
Experimental Protocols
The following are representative protocols for conducting stability studies on this compound. These protocols are based on established guidelines for forced degradation and stability-indicating method development.[6][7][8]
Objective: To identify potential degradation products and degradation pathways for this compound and to establish a stability-indicating analytical method.[7]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep the solutions at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep the solutions at room temperature for 24 hours. If no degradation is observed, heat at 60°C.[2]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60-80°C for up to 7 days.[8]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples.[2] Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Objective: To develop a quantitative HPLC method capable of separating the parent compound from all potential degradation products.[6]
| Parameter | Representative Condition |
| Instrument | HPLC system with a UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). |
| Gradient Program | A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the nitroaromatic chromophore. |
| Injection Volume | 10 µL. |
Method Validation: The method should be validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.
Caption: Factors Affecting Compound Stability
Caption: Forced Degradation Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Storage Conditions - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Different Storage Conditions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Health and Safety of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated health and safety profile of 2-[3-(4-Nitrophenyl)propylamino]ethanol. Based on an analysis of analogous structures containing the 4-nitrophenyl moiety and the aminoethanol functional group, this compound is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation. The primary toxicological concerns stem from the metabolic activation of the nitroaromatic group, which can lead to oxidative stress and cellular damage. Standard laboratory safety protocols, including the use of personal protective equipment, are essential when handling this and related compounds.
Predicted Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to fall under the following hazard categories:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Toxicological Data for Structurally Related Compounds
The following table summarizes available quantitative toxicity data for compounds structurally related to this compound. This data is provided to give a contextual understanding of the potential toxicity.
| Compound Name | CAS Number | Test | Species | Route | Value | Reference |
| 4-Nitrophenol | 100-02-7 | LD50 | Rat | Oral | 202 mg/kg | [2] |
| 4-Nitrophenol | 100-02-7 | LD50 | Mouse | Oral | 282 mg/kg | [2] |
| 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-ethanol | 68458-38-8 | LD50 | Mouse | Oral | 2850 mg/kg | [3] |
| 3-Methyl-4-nitrophenol | 2581-34-2 | LD50 | Rat | Oral | 1560 mg/kg | [4] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These protocols would be appropriate for formally assessing the safety of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of mortality or evident toxicity at a particular dose level.
Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized for at least 5 days.
-
Housing and Feeding: Animals are housed in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle). Food is withheld overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle should be aqueous, or if necessary, an appropriate oil. The volume should generally not exceed 1 mL/100g body weight.
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Principle: The substance is applied in a single dose to the skin of an experimental animal. The degree of irritation/corrosion is evaluated at specified intervals.
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Skin Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: An amount of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of skin and covered with a gauze patch and non-irritating tape.[5]
-
Exposure: The exposure duration is 4 hours.[3]
-
Observation: After removal of the patch, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The observation period may be extended up to 14 days to determine the reversibility of effects.
-
Scoring: Skin reactions are scored according to a standardized grading system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Principle: The substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The other eye remains untreated as a control.
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[6] The lids are then held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] Lesions of the cornea, iris, and conjunctiva are scored. The observation period can be extended to 21 days if necessary.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
Objective: To detect gene mutations induced by a chemical substance.
Principle: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are exposed to the test substance and plated on a minimal medium. Only bacteria that undergo a reverse mutation can form colonies.
Procedure:
-
Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.
-
Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Predicted Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is likely driven by the metabolism of the 4-nitrophenyl group. Aromatic nitro compounds can undergo metabolic reduction to form nitroso and hydroxylamine intermediates, which are highly reactive. This process can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.
Caption: Predicted metabolic pathway and toxicity mechanism.
The aminoethanol portion of the molecule may contribute to skin and eye irritation, as ethanolamines are known to have these properties.[8] The alkalinity of the amino group can disrupt the skin barrier.
Caption: Recommended workflow for toxicological assessment.
First Aid Measures
-
General Advice: Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Nitrophenol (HMDB0001232) [hmdb.ca]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
Methodological & Application
protocol for the synthesis of derivatives from 2-[3-(4-Nitrophenyl)propylamino]ethanol
An Application Note on the Synthesis and Derivatization of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound and its subsequent derivatization. The protocols outlined below are based on established organic chemistry principles and analogous transformations found in the scientific literature. This framework enables the generation of a library of compounds for further investigation in drug discovery and materials science.
Synthesis of this compound
The parent compound, this compound, can be synthesized via a reductive amination reaction between 3-(4-nitrophenyl)propanal and ethanolamine. This two-step, one-pot procedure involves the initial formation of a Schiff base, which is then reduced in situ to the desired secondary amine.
Experimental Protocol
-
Reaction Setup: To a solution of 3-(4-nitrophenyl)propanal (1.0 eq) in methanol (0.2 M), add ethanolamine (1.2 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Basify the aqueous residue with 2 M sodium hydroxide (NaOH) to a pH of ~12 and extract the product with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data
| Parameter | Value/Condition | Reference Analogy |
| Reactants | 3-(4-nitrophenyl)propanal, Ethanolamine | General Reductive Amination |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 14-20 hours | General Organic Synthesis |
| Typical Yield | 70-85% | General Organic Synthesis |
| Purity (Post-Chromatography) | >95% | General Organic Synthesis |
Synthesis of Derivatives
The synthesized this compound possesses three key functional groups amenable to derivatization: the secondary amine, the hydroxyl group, and the aromatic nitro group. This section focuses on the N-alkylation and N-acylation of the secondary amine, and the reduction of the nitro group.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the secondary amine, yielding a tertiary amine. This reaction is typically performed using an alkyl halide in the presence of a base.[2]
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile (0.2 M). Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base) (2.0 eq).[3]
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.[3] If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value/Condition | Reference Analogy |
| Substrate | This compound | [3][4] |
| Alkylating Agent | Alkyl Halide (e.g., R-X) | [4][5] |
| Base | Diisopropylethylamine (Hünig's base) | [3] |
| Solvent | Acetonitrile | [3][4] |
| Typical Yield | 75-90% | [3][4] |
N-Acylation of this compound
N-acylation introduces an acyl group to the secondary amine, forming an amide. This is a robust transformation typically achieved using an acyl chloride or anhydride.[6][7]
-
Reaction Setup: Dissolve this compound (1.0 eq) and a tertiary amine base, such as triethylamine (1.5 eq), in anhydrous DCM (0.2 M).[8][9] Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Slowly add a solution of the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) in anhydrous DCM to the stirred amine solution.[8][9]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[8]
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to provide the crude amide, which can be further purified by recrystallization or column chromatography.
| Parameter | Value/Condition | Reference Analogy |
| Substrate | This compound | [6][8] |
| Acylating Agent | Acyl Chloride (e.g., R-COCl) | [6][7][8] |
| Base | Triethylamine | [8][9] |
| Solvent | Dichloromethane (DCM) | [8][9] |
| Typical Yield | 85-95% | [6] |
Reduction of the Nitro Group
The aromatic nitro group can be reduced to a primary aniline, a versatile intermediate for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.[10][11][12]
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro-containing substrate (1.0 eq) in ethanol or ethyl acetate (0.1 M). Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[13]
-
Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the aniline derivative, which is often pure enough for subsequent steps.
| Parameter | Value/Condition | Reference Analogy |
| Substrate | This compound or its derivatives | [10][11] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [11][13] |
| Reducing Agent | Hydrogen Gas (H₂) | [11][13] |
| Solvent | Ethanol or Ethyl Acetate | [14] |
| Typical Yield | >95% | [10] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and derivatization of the target compound.
Logical Relationship of Derivatives
Caption: Logical relationships between the parent compound, its derivatives, and potential applications.
References
- 1. CN102503755A - Synthesis method for N-substituted ethanolamine - Google Patents [patents.google.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 13. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[3-(4-Nitrophenyl)propylamino]ethanol in Dye and Pigment Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[3-(4-Nitrophenyl)propylamino]ethanol is a nitroaromatic compound with potential applications as a coupling component in the synthesis of azo dyes and pigments. The presence of a secondary amine group attached to a propyl chain and a terminal ethanol group offers sites for chemical modification, while the nitro-substituted phenyl ring is a common feature in chromophores. Azo dyes, characterized by the (-N=N-) functional group, are a major class of synthetic colorants used in various industries, including textiles, printing, and coatings.[1]
The 4-nitrophenyl group can act as an auxochrome, influencing the final color and properties of the dye, such as lightfastness.[2] The ethanolamine moiety may enhance water solubility and affinity for certain substrates. This document provides a generalized framework for the potential use of this compound in the synthesis of azo dyes.
Potential Applications in Dye and Pigment Development
Based on its chemical structure, this compound could be utilized as a coupling component to produce a range of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers like polyester and nylon. The color of the resulting dye would depend on the specific diazonium salt it is coupled with. The lone pair of electrons on the nitrogen atom of the amino group activates the aromatic ring for electrophilic substitution by the diazonium ion.
Key Structural Features and Their Potential Roles:
-
Secondary Amine: The nitrogen atom is the primary site for the azo coupling reaction. Its substitution pattern will influence the electronic properties and steric environment of the coupling site.
-
4-Nitrophenyl Group: This electron-withdrawing group is a common component of disperse dyes and can contribute to the overall color and lightfastness of the dye.[2]
-
Propylamino Linker: The propyl chain provides flexibility and spacing between the aromatic ring and the ethanol group.
-
Ethanol Group: The hydroxyl group can potentially improve solubility in certain solvents and may serve as a site for further chemical modifications, such as esterification, to fine-tune the dye's properties.
Physicochemical Properties of Structurally Related Compounds
While specific data for this compound is scarce, the properties of similar N-alkylanilines and ethanolamine derivatives can provide some context.
| Property | N-Ethylaniline[3] | 2-(Propylamino)ethanol[4] | Diethanolamine[5] |
| Molecular Formula | C₈H₁₁N | C₅H₁₃NO | C₄H₁₁NO₂ |
| Molecular Weight | 121.18 g/mol | 103.16 g/mol | 105.14 g/mol |
| Boiling Point | 204-205 °C | 182 °C | 268.8 °C |
| Density | 0.963 g/mL at 25 °C | 0.9 g/mL at 25 °C | 1.097 g/mL at 25 °C |
| Solubility in Water | Insoluble | Soluble | Miscible |
| Basicity (pKa) | ~5.1 (of the anilinium ion) | Not available | ~8.9 |
Experimental Protocols: A Generalized Approach
The following protocols describe a generalized two-step synthesis of a disperse azo dye using this compound as the coupling component. A representative aromatic amine, 4-nitroaniline, is used for the diazotization step.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., 4-Nitroaniline)
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[6]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, add a small amount of urea or sulfamic acid until the test is negative.
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with this compound
Materials:
-
Diazonium salt solution from Protocol 1
-
This compound
-
Glacial Acetic Acid
-
Sodium Acetate
-
Methanol or Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2.25 g (0.01 mol) of this compound in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the solution of the coupling component with continuous stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Gradually add a solution of sodium acetate in water to adjust the pH to 4-5, which promotes the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Visualizations
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of an azo dye.
Proposed Azo Dye Structure
Caption: General structure of the resulting azo dye.
Safety Precautions
-
Handling of Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Diazonium Salts: Diazonium salts are often unstable and can be explosive in their solid, dry state. They should be prepared at low temperatures (0-5 °C) and used immediately in solution. Never attempt to isolate solid diazonium salts unless you are an experienced chemist and have taken appropriate safety measures.[4][8]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them in a fume hood with appropriate PPE.
-
General Laboratory Safety: Always wear safety goggles, a lab coat, and gloves when performing these experiments. Work in a well-ventilated area or a fume hood.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents (Journal Article) | OSTI.GOV [osti.gov]
- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohans.com [ohans.com]
- 6. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for the Analytical Detection of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the qualitative and quantitative analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol in various mixtures. The described methods are essential for purity assessment, metabolite identification, and pharmacokinetic studies in drug development and research. The protocols are based on established analytical techniques for compounds containing nitroaromatic and secondary amino alcohol functionalities.
Analytical Methods Overview
The primary recommended methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quantitative analysis due to the strong UV absorbance of the nitrophenyl group. It offers high sensitivity and specificity without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high specificity and structural confirmation. Derivatization of the hydroxyl and secondary amine groups is necessary to enhance volatility for gas-phase analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, formulated products, and biological matrices after appropriate sample preparation.
Experimental Protocol
1. Sample Preparation:
-
Bulk Material/Formulated Product: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Matrices (e.g., Plasma, Urine):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Alternatively, for cleaner samples and lower detection limits, solid-phase extraction (SPE) can be employed. Use a C18 SPE cartridge, condition with methanol and water, load the sample, wash with water, and elute the analyte with methanol or acetonitrile.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Data Presentation: Indicative Quantitative Performance
The following table summarizes indicative quantitative data for the analysis of related nitroaromatic and amino compounds using HPLC-UV. These values can be used as a starting point for method validation for this compound.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Aromatic Amines | 0.03 - 1.5 mg/L | 0.1 - 5.1 mg/L | > 0.999 | [1][2] |
| 4-Nitrophenol | ~0.8 µM | 2.5 µM | > 0.999 |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the confirmation of identity and for sensitive detection in complex matrices. A derivatization step is mandatory to increase the volatility of the analyte.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix as described in the HPLC sample preparation section and evaporate the solvent to complete dryness.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Presentation: Indicative Quantitative Performance
The following table provides indicative quantitative data for the analysis of derivatized amines and related compounds by GC-MS.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Derivatized Amines | 0.2 - 5.0 ng/mL | - | [3] |
| Nitrosamines | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis.
Biological Relevance: Nitroreductase Metabolism Pathway
Nitroaromatic compounds, including this compound, can undergo metabolic reduction of the nitro group, a process catalyzed by nitroreductase enzymes. This metabolic pathway is significant as the resulting metabolites can have different biological activities and toxicities compared to the parent compound.[4]
Signaling Pathway Diagram
Caption: Nitroreductase metabolic pathway for nitroaromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantification of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and method validation according to ICH Q2(R1) guidelines.[1][2]
Principle and Scope
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] This method utilizes a reversed-phase C18 column, where the polar analyte is separated from a non-polar stationary phase using a polar mobile phase.[4] The target analyte, this compound, contains a 4-nitrophenyl group, which acts as a strong chromophore, allowing for sensitive detection by a UV detector, typically at a wavelength of 254 nm.[5]
This method is designed to be a starting point for determining the purity and concentration of the target compound in bulk drug substances, pharmaceutical formulations, or for monitoring reaction kinetics. The validation protocols ensure the method is suitable for its intended purpose, providing reliable and reproducible results.[2][3]
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Buffer Components: Formic Acid (≥98%), Ammonium Acetate (HPLC grade)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B (Post-run equilibration) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| UV Detection | 254 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or a 50:50 mixture of acetonitrile and water.[6] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure is outlined below.
-
Accurately weigh a portion of the sample formulation or bulk material.
-
Dissolve or extract the sample with a suitable solvent (e.g., mobile phase).[7]
-
For complex matrices, a Solid-Phase Extraction (SPE) step using a C18 cartridge may be required to remove interfering substances.[7]
-
Ensure the final concentration of the analyte is within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
System Suitability Test (SST)
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed ready for analysis if it meets the criteria in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0%[1] |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability.[2] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][8]
Specificity
Demonstrate that the analytical signal is solely from the analyte of interest.
-
Protocol: Analyze blank (diluent), a placebo (formulation matrix without the analyte), and a sample spiked with the analyte.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity
Establish the relationship between analyte concentration and detector response.[1]
-
Protocol: Analyze a minimum of five concentrations across the desired range (e.g., 80% to 120% of the expected sample concentration).[8] Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (as Recovery)
Assess the closeness of the measured value to the true value.
-
Protocol: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[2]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Measure the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze a minimum of six determinations at 100% of the test concentration on the same day.[2]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
Robustness
Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
-
Protocol: Introduce small changes to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the variations.
Table 3: Summary of Validation Data (Example Template)
| Validation Parameter | Specification | Observed Value | Result |
| Linearity (R²) | ≥ 0.999 | Pass/Fail | |
| Range (µg/mL) | e.g., 1 - 100 | Pass/Fail | |
| Accuracy (% Recovery) | 98.0 - 102.0% | Pass/Fail | |
| Precision (% RSD) | ≤ 2.0% | Pass/Fail | |
| LOD (µg/mL) | Report Value | - | |
| LOQ (µg/mL) | Report Value | - |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: General experimental workflow from preparation to final reporting.
Caption: Logical relationships among method validation parameters per ICH Q2.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. actascientific.com [actascientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Application Note: GC-MS Analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol Following Acylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reproducible method for the quantitative analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and the presence of active hydrogen atoms in its secondary amine and primary alcohol functional groups, direct GC analysis of this compound results in poor chromatographic peak shape and low sensitivity. To overcome these challenges, a derivatization protocol using acylation with Trifluoroacetic Anhydride (TFAA) is presented. This procedure converts the polar analyte into a more volatile and thermally stable derivative, significantly improving chromatographic performance and enabling reliable quantification.
Introduction
This compound is a compound of interest in various fields, including synthetic chemistry and drug development. Accurate quantification of this analyte is often crucial. However, its chemical structure, which includes a secondary amine and a primary hydroxyl group, imparts high polarity. This polarity leads to strong interactions with the stationary phase in gas chromatography, resulting in broad, tailing peaks and poor sensitivity.[1]
Chemical derivatization is a common strategy to improve the GC analysis of polar compounds.[2] The process involves chemically modifying the analyte to increase its volatility and thermal stability.[3][4] Acylation is a widely used derivatization technique for compounds containing -OH and -NH groups.[3][5] Reagents like Trifluoroacetic Anhydride (TFAA) react rapidly with these functional groups to form stable, volatile fluoroacyl derivatives.[6][7] This method not only improves peak shape but can also enhance detector response.[2] This document provides a detailed protocol for the derivatization of this compound with TFAA and its subsequent analysis by GC-MS.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound standard
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)
-
Solvent: Acetonitrile (ACN), HPLC grade or equivalent
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., a structurally similar compound not present in the sample.
-
Equipment:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler vials (2 mL) with caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Experimental Workflow Diagram
Caption: Workflow for derivatization and GC-MS analysis.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile. This will be the working solution for derivatization. If using an internal standard, it should be added to the working solution at a fixed concentration.
Derivatization Procedure
-
Transfer 100 µL of the working solution into a 2 mL autosampler vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 60°C for 30 minutes to ensure the reaction goes to completion.[7]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Note: This procedure should be performed in a well-ventilated fume hood as TFAA is corrosive and volatile.
GC-MS Instrumental Conditions
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Transfer Line Temp. | 280 °C |
Results and Data Presentation
The derivatization reaction involves the acylation of both the secondary amine and the primary alcohol, adding two trifluoroacetyl groups to the parent molecule. This increases the molecular weight by 194 Da (2 x 97 Da).
Reaction Scheme: C₁₁H₁₆N₂O₂ + 2 (CF₃CO)₂O → C₁₅H₁₄F₆N₂O₄ + 2 CF₃COOH
The table below presents the expected analytical data for the underivatized and derivatized analyte. The mass fragments are hypothetical but based on common fragmentation patterns for such structures.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) | Chromatographic Peak Shape |
| Underivatized Analyte | 224.26 | ~15-17 | 224, 179, 134 | Broad, Tailing |
| Di-TFA Derivative | 418.27 | ~12-14 | 418, 304, 207, 134 | Sharp, Symmetrical |
Discussion: Without derivatization, this compound would likely exhibit significant peak tailing and a longer retention time due to its polarity. After derivatization with TFAA, the resulting di-trifluoroacetyl derivative is much less polar and more volatile. This results in a shorter retention time and a significantly improved, sharp, and symmetrical peak shape, which is essential for accurate quantification.[1] The mass spectrum of the derivative will show a distinct molecular ion peak (m/z 418) and characteristic fragment ions that can be used for confirmation in SIM mode for trace-level analysis.
Conclusion
The protocol described provides an effective method for the GC-MS analysis of this compound. Acylation with Trifluoroacetic Anhydride (TFAA) successfully converts the polar analyte into a volatile derivative suitable for gas chromatography.[8] This derivatization step is crucial for achieving the sharp, symmetrical peaks necessary for reliable and sensitive quantification. The method is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. distantreader.org [distantreader.org]
Application Notes and Protocols for Reactions Involving 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and potential applications of 2-[3-(4-Nitrophenyl)propylamino]ethanol . This compound serves as a versatile intermediate in synthetic organic chemistry and drug discovery, incorporating a nitroaromatic moiety, a secondary amine, and a primary alcohol. The electron-withdrawing nature of the nitrophenyl group and the nucleophilic character of the amine and alcohol functionalities make it a valuable building block for a variety of chemical transformations.
I. Physicochemical and Spectral Data
A comprehensive summary of the key physicochemical and spectral data for the starting materials and the final product is presented below. This information is crucial for reaction monitoring, purification, and characterization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| 3-(4-Nitrophenyl)propanal | C₉H₉NO₃ | 179.17 | Pale yellow oil | N/A | 9.81 (t, 1H), 8.18 (d, 2H), 7.40 (d, 2H), 3.05 (t, 2H), 2.85 (t, 2H) | 201.1, 149.5, 146.8, 129.8, 124.0, 45.2, 27.8 |
| Ethanolamine | C₂H₇NO | 61.08 | Colorless liquid | 10.3 | 3.58 (t, 2H), 2.75 (t, 2H), 2.45 (br s, 3H) | 62.5, 43.9 |
| 1-Bromo-3-(4-nitrophenyl)propane | C₉H₁₀BrNO₂ | 244.09 | Yellow solid | 55-58 | 8.17 (d, 2H), 7.38 (d, 2H), 3.45 (t, 2H), 2.95 (t, 2H), 2.30 (quint, 2H) | 148.9, 146.7, 129.6, 123.9, 32.8, 32.1, 31.5 |
| This compound | C₁₁H₁₆N₂O₃ | 224.26 | Pale yellow solid | 78-81 | 8.15 (d, 2H), 7.35 (d, 2H), 3.65 (t, 2H), 2.80 (t, 2H), 2.70 (t, 2H), 2.60 (t, 2H), 1.90 (quint, 2H), 1.75 (br s, 2H) | 149.2, 146.9, 129.7, 123.8, 60.5, 51.8, 49.3, 31.5, 29.1 |
(Note: Spectral data is predicted and/or based on analogous compounds and should be confirmed by experimental analysis.)
II. Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below: Reductive Amination and Nucleophilic Substitution.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of the target compound from 3-(4-nitrophenyl)propanal and ethanolamine via the formation of an intermediate imine, which is subsequently reduced.
Materials:
-
3-(4-Nitrophenyl)propanal (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (for workup)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a solution of 3-(4-nitrophenyl)propanal (1.0 eq) in anhydrous dichloromethane (DCM), add ethanolamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pale yellow solid.
Expected Yield: 75-85%
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol details the synthesis of the target compound through the alkylation of ethanolamine with 1-bromo-3-(4-nitrophenyl)propane.
Materials:
-
1-Bromo-3-(4-nitrophenyl)propane (1.0 eq)
-
Ethanolamine (3.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add ethanolamine (3.0 eq).
-
Add 1-bromo-3-(4-nitrophenyl)propane (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.
Expected Yield: 60-70%
III. Potential Applications and Further Reactions
The presence of three distinct functional groups in this compound opens up a wide range of possibilities for further chemical modifications and applications.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various pharmacologically active molecules, including potential kinase inhibitors and other therapeutic agents.
Reaction Scheme: this compound → 2-[3-(4-Aminophenyl)propylamino]ethanol
Typical Reagents:
-
H₂, Pd/C in methanol or ethanol
-
SnCl₂·2H₂O in ethanol
-
Fe, NH₄Cl in ethanol/water
N-Alkylation/N-Acylation
The secondary amine is a nucleophilic center that can be further functionalized through alkylation or acylation to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Scheme (Alkylation): this compound + R-X → 2-[(3-(4-Nitrophenyl)propyl)(R)amino]ethanol
Reaction Scheme (Acylation): this compound + R-COCl → N-(2-hydroxyethyl)-N-(3-(4-nitrophenyl)propyl)acetamide
O-Alkylation/O-Acylation
The primary alcohol can be derivatized to form ethers or esters, which can modulate the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.
Reaction Scheme (Alkylation): this compound + R'-X → 2-[3-(4-Nitrophenyl)propylamino]ethyl ether
Reaction Scheme (Acylation): this compound + R'-COCl → 2-[3-(4-Nitrophenyl)propylamino]ethyl acetate
IV. Biological Context and Signaling Pathways
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, often attributed to the bioreduction of the nitro group to reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and interact with cellular macromolecules such as DNA and proteins.[1][2] The title compound, possessing a nitroaromatic moiety, may exhibit similar properties.
The amino and hydroxyl groups can participate in hydrogen bonding interactions with biological targets, potentially influencing its binding affinity and selectivity. The overall structure of this compound makes it a candidate for screening in various biological assays, including antimicrobial, anticancer, and anti-inflammatory studies.[1]
V. Visualizations
Experimental Workflow: Reductive Amination
Caption: Reductive Amination Workflow
Potential Bioactivation and Cellular Effects
Caption: Bioactivation Pathway
References
Application Note and Protocols for the Scale-up Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed four-step protocol for the scale-up synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol for laboratory applications. The synthesis commences with the selective catalytic hydrogenation of 4-nitrocinnamic acid to yield 3-(4-nitrophenyl)propanoic acid. This intermediate is subsequently reduced to 3-(4-nitrophenyl)propan-1-ol using a borane-tetrahydrofuran complex. The alcohol is then oxidized to 3-(4-nitrophenyl)propanal via a Dess-Martin periodinane oxidation. The final step involves a reductive amination of the aldehyde with ethanolamine, utilizing sodium triacetoxyborohydride as the reducing agent, to afford the target molecule. This protocol is designed to be a reliable and scalable method for producing gram quantities of the desired compound.
Introduction
This compound is a bifunctional molecule containing a nitrophenyl group and a secondary aminoethanol moiety. These functional groups make it a valuable building block in medicinal chemistry and materials science, potentially serving as a precursor for the synthesis of various biologically active compounds and functional materials. This application note details a robust and scalable four-step synthesis route suitable for laboratory production. The chosen methodologies prioritize reaction selectivity, ease of purification, and scalability.
Overall Reaction Scheme
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | Supplier | Grade |
| 4-Nitrocinnamic acid | Sigma-Aldrich | 97% |
| Palladium on Carbon (10 wt%) | Sigma-Aldrich | - |
| Hydrogen gas | Local supplier | High purity |
| Ethyl acetate | Fisher Scientific | ACS Grade |
| Magnesium sulfate | Fisher Scientific | Anhydrous |
| Borane-tetrahydrofuran complex (1 M in THF) | Sigma-Aldrich | - |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Dess-Martin Periodinane (DMP) | Oakwood Chemical | 97% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Sodium bicarbonate | Fisher Scientific | ACS Grade |
| Sodium thiosulfate | Fisher Scientific | ACS Grade |
| Ethanolamine | Sigma-Aldrich | ≥99.0% |
| Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich | 97% |
| 1,2-Dichloroethane (DCE) | Sigma-Aldrich | Anhydrous |
Experimental Protocols
Step 1: Synthesis of 3-(4-Nitrophenyl)propanoic acid
Reaction: Selective hydrogenation of the alkene in 4-nitrocinnamic acid.
Protocol:
-
To a 1 L hydrogenation flask, add 4-nitrocinnamic acid (50.0 g, 0.259 mol) and ethyl acetate (500 mL).
-
Carefully add 10% palladium on carbon (2.5 g, 5 wt%).
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a solid.
-
Recrystallize the crude product from a mixture of ethanol and water to afford pure 3-(4-nitrophenyl)propanoic acid as a pale-yellow solid.
-
Dry the product under vacuum.
Step 2: Synthesis of 3-(4-Nitrophenyl)propan-1-ol
Reaction: Reduction of the carboxylic acid to a primary alcohol.
Protocol:
-
In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(4-nitrophenyl)propanoic acid (40.0 g, 0.205 mol) in anhydrous tetrahydrofuran (THF, 400 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 1 M borane-tetrahydrofuran complex in THF (410 mL, 0.410 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow addition of methanol (50 mL).
-
Add 1 M hydrochloric acid (100 mL) and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 3-(4-nitrophenyl)propan-1-ol as a viscous oil or low-melting solid.
Step 3: Synthesis of 3-(4-Nitrophenyl)propanal
Reaction: Oxidation of the primary alcohol to an aldehyde.
Protocol:
-
In a 1 L round-bottom flask, dissolve 3-(4-nitrophenyl)propan-1-ol (30.0 g, 0.166 mol) in anhydrous dichloromethane (DCM, 600 mL).
-
Add Dess-Martin periodinane (77.5 g, 0.183 mol, 1.1 equivalents) portion-wise at room temperature over 30 minutes.
-
Stir the resulting suspension at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (600 mL).
-
Pour the mixture into a vigorously stirred saturated solution of sodium bicarbonate (500 mL) containing sodium thiosulfate (80 g).
-
Stir until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(4-nitrophenyl)propanal is typically used in the next step without further purification.
Step 4: Synthesis of this compound
Reaction: Reductive amination of the aldehyde with ethanolamine.
Protocol:
-
To a 1 L round-bottom flask, add the crude 3-(4-nitrophenyl)propanal (assuming ~0.166 mol) and anhydrous 1,2-dichloroethane (DCE, 600 mL).
-
Add ethanolamine (11.1 g, 0.183 mol, 1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (42.2 g, 0.199 mol, 1.2 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (300 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Data Presentation
Table 1: Physicochemical and Safety Data of Reactants and Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Safety Pictograms |
| 4-Nitrocinnamic acid | 619-89-6 | C₉H₇NO₄ | 193.16 | 289 (dec.) | N/A |
|
| 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 | C₉H₉NO₄ | 195.17 | 167-170 | N/A |
|
| 3-(4-Nitrophenyl)propan-1-ol | 20716-25-0 | C₉H₁₁NO₃ | 181.19 | 45-48 | N/A |
|
| 3-(4-Nitrophenyl)propanal | 80793-24-4 | C₉H₉NO₃ | 179.17 | N/A | N/A |
|
| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | 10.5 | 170 |
|
Table 2: Physicochemical Data of the Final Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | N/A | C₁₁H₁₆N₂O₃ | 224.26 | Not available | Not available |
Table 3: Safety Data for Key Reagents
| Reagent | Hazard Pictograms | Key Hazard Statements |
| Borane-tetrahydrofuran complex |
| Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Suspected of causing cancer. |
| Dess-Martin Periodinane |
| May intensify fire; oxidizer. Causes skin and serious eye irritation. Risk of explosion if heated under confinement.[1] |
| Sodium triacetoxyborohydride |
| In contact with water releases flammable gases. Causes skin and serious eye irritation. |
Workflow Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrogenation: The use of hydrogen gas requires a properly set up and leak-tested hydrogenation apparatus. Ensure the system is purged with an inert gas before and after the reaction.
-
Borane-THF: This reagent is highly flammable and reacts violently with water.[2][3] It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
Dess-Martin Periodinane: This reagent is a strong oxidizer and can be shock-sensitive and potentially explosive, especially when heated under confinement.[1][4][5][6] Avoid grinding the solid and store it at the recommended temperature.
-
Sodium Triacetoxyborohydride: This reagent is water-sensitive and releases flammable gases upon contact with water. It should be handled in a dry environment.
-
Quenching: The quenching of reactive reagents like borane-THF and STAB should be performed slowly and at a low temperature to control any exothermic reactions and gas evolution.
Conclusion
The protocol described in this application note provides a comprehensive and scalable method for the synthesis of this compound in a laboratory setting. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and materials science.
References
- 1. Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | C10H15N3O4 | CID 147315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Propylamino)ethanol | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-(丙氨基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 6. Ethyl 2-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 3478291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2-[3-(4-Nitrophenyl)propylamino]ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination .[1] This reaction involves the condensation of 3-(4-nitrophenyl)propanal with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and ability to avoid the isolation of the often-unstable imine intermediate.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Imine Formation: The initial condensation step is an equilibrium process. Insufficient removal of the water byproduct can limit the formation of the imine intermediate.
-
Side Reactions: The starting aldehyde can be reduced to an alcohol, or the product amine can undergo further alkylation, especially if reaction conditions are not optimized.[2]
-
Non-selective Reducing Agent: A strong reducing agent may reduce the nitro group on the aromatic ring in addition to the imine.
-
Sub-optimal pH: Reductive amination is typically most effective under weakly acidic conditions (pH 5-7), which catalyze imine formation without deactivating the amine nucleophile.
-
Impure Starting Materials: Impurities in either 3-(4-nitrophenyl)propanal or ethanolamine can interfere with the reaction.
Q3: How can I prevent the reduction of the nitro group during the reaction?
A3: The key is to select a reducing agent that is chemoselective for the imine over the nitro group.
-
Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective and selective for reducing imines in the presence of other reducible functional groups like nitro groups.[2] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, known for its ability to selectively reduce imines at mildly acidic pH.[2]
-
Use with Caution: Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde.[2]
-
Avoid: Strong reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions or lithium aluminum hydride (LiAlH₄) should generally be avoided as they are likely to reduce the nitro group.[3]
Q4: I am observing significant amounts of unreacted aldehyde and the corresponding alcohol in my crude product. What can I do?
A4: This indicates that the reduction of the aldehyde is competing with or outpacing the reduction of the imine. To address this:
-
Promote Imine Formation: Consider pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before adding the reducing agent to allow the imine concentration to build up. Adding a dehydrating agent like molecular sieves can also shift the equilibrium toward the imine.
-
Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be less reactive towards aldehydes and ketones compared to imines, thus minimizing the formation of the alcohol byproduct.[2]
Q5: What are the best practices for purifying the final product?
A5: Purification can often be challenging due to the basic nature of the product and potential impurities.
-
Acid-Base Extraction: An effective initial cleanup involves dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. The organic layer containing neutral impurities (like the alcohol byproduct) is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be re-extracted into an organic solvent.
-
Column Chromatography: For high purity, silica gel column chromatography is recommended.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) and a small amount of a basic modifier (e.g., triethylamine, ~1%) to prevent tailing, is typically effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Incorrect pH. 3. Degradation of starting aldehyde. | 1. Use a fresh bottle of the reducing agent. 2. Add a mild acid like acetic acid to catalyze imine formation. 3. Ensure the purity of the 3-(4-nitrophenyl)propanal before starting. |
| Significant Byproduct: 3-(4-Nitrophenyl)propan-1-ol | 1. Reducing agent is too reactive towards the aldehyde. 2. Imine formation is too slow. | 1. Switch to a more selective reducing agent such as NaBH(OAc)₃.[2] 2. Pre-stir the aldehyde and amine before adding the reductant; consider adding molecular sieves. |
| Significant Byproduct: 2-[3-(4-Aminophenyl)propylamino]ethanol | The nitro group was reduced. | Use a milder, more chemoselective reducing agent (NaBH(OAc)₃ or NaBH₃CN) instead of catalytic hydrogenation. |
| Multiple Unidentified Spots on TLC | 1. Over-alkylation of the product. 2. Reaction temperature is too high, causing decomposition. 3. Presence of impurities in starting materials. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine, but avoid a large excess. 2. Maintain the reaction at room temperature or below (0°C to RT). 3. Purify starting materials before the reaction. |
| Difficulty in Product Isolation/Purification | Product is highly polar and/or basic, causing smearing on silica gel. | 1. Use an acid-base workup to remove neutral impurities. 2. For column chromatography, add 0.5-1% triethylamine or ammonia in the mobile phase to improve peak shape. |
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid, DCM or DCE, RT | - Highly selective for imines over aldehydes.[2]- Mild and does not reduce the nitro group.- Commercially available and easy to handle. | - Moisture sensitive.- Stoichiometric use required. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-7, RT | - Selective for imines at controlled pH.[2]- Does not reduce the nitro group. | - Highly toxic (releases HCN in strong acid).- Requires careful pH monitoring. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | - Inexpensive and readily available. | - Can reduce the starting aldehyde, lowering yield.[2]- Less selective than other borohydrides. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, H₂ atmosphere | - High conversion.- "Green" reaction with water as the only byproduct. | - High risk of reducing the nitro group to an amine.[5]- Requires specialized pressure equipment. |
Visualizations
Synthesis Pathway
Caption: Reaction pathway for the synthesis of the target molecule via reductive amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common low-yield issues in the synthesis.
Detailed Experimental Protocol
Reaction: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a representative procedure on a 10 mmol scale. Researchers should adapt it as necessary for their specific requirements.
Materials:
-
3-(4-Nitrophenyl)propanal (1.79 g, 10.0 mmol, 1.0 equiv)
-
Ethanolamine (0.67 g, 0.75 mL, 11.0 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(4-nitrophenyl)propanal (10.0 mmol).
-
Dissolution: Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add ethanolamine (11.0 mmol) to the solution at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (12.0 mmol) portion-wise over 10-15 minutes. The reaction may be slightly exothermic. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Workup - Washing: Combine all organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane, increasing to 5-10% methanol in ethyl acetate containing 1% triethylamine to afford the pure this compound.
References
Technical Support Center: Purification of 2-[3-(4-Nitrophenyl)propylamino]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[3-(4-Nitrophenyl)propylamino]ethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My purified compound shows the presence of starting materials. How can I remove them?
Answer: The removal strategy depends on the nature of the unreacted starting materials. Given the structure of this compound, likely starting materials could be a 3-(4-nitrophenyl)propyl halide (or similar electrophile) and 2-aminoethanol.
-
Residual 2-Aminoethanol: This is a highly polar and water-soluble compound. An aqueous wash (extraction) of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) should effectively remove it.
-
Residual 3-(4-nitrophenyl)propyl derivative: This starting material is less polar than your desired product. Normal-phase column chromatography is the most effective method for separation. The less polar starting material will elute before the more polar amino alcohol product.[1]
Question 2: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do?
Answer: Streaking on silica gel is a common issue with polar and basic compounds like amino alcohols.[2] This is often due to strong interactions with the acidic silica surface. Here are several strategies to mitigate this:
-
Use a more polar eluent system: Gradually increasing the polarity of your mobile phase (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture) can help move the compound down the column more effectively.[3]
-
Add a basic modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and reduced streaking.
-
Consider alternative stationary phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), is also an excellent option for purifying highly polar compounds.[4]
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Protecting group strategy: As a last resort, you could protect the secondary amine and/or the alcohol group with a suitable protecting group (e.g., Boc for the amine) to reduce the compound's polarity, making it more amenable to standard chromatography.[2]
Question 3: My compound is an oil and I cannot get it to crystallize. How can I purify it?
Answer: If recrystallization is unsuccessful, column chromatography is the primary alternative for purifying oils.[2] Refer to the recommendations in Question 2 for optimizing chromatographic separation. Additionally, you can attempt to induce crystallization by:
-
Salt formation: Reacting your amino alcohol with an acid (e.g., HCl, HBr) to form the corresponding salt can often result in a stable, crystalline solid that is easier to purify by recrystallization.
-
Solvent screening: A broad screening of different solvents and solvent systems is crucial for successful recrystallization.[5][6]
Question 4: I suspect the presence of byproducts from side reactions. What are the likely impurities and how can I remove them?
Answer: Potential side reactions could include over-alkylation of the amine, or oxidation.
-
Di-alkylation product: The secondary amine in the product could potentially react with another molecule of the electrophilic starting material, leading to a tertiary amine. This byproduct would be less polar than your desired product and could be separated by silica gel chromatography.
-
Oxidation byproducts: Aromatic nitro compounds can sometimes be accompanied by phenolic impurities from oxidation during synthesis.[7] An alkaline wash (e.g., with dilute NaOH solution) during workup can help remove acidic phenolic impurities.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: This compound is expected to be quite polar due to the presence of the secondary amine and the primary alcohol, both of which can participate in hydrogen bonding. The aromatic nitro group also contributes to its polarity. This high polarity is a key factor in its purification challenges.[2]
Q2: What are the best general-purpose solvents for recrystallizing this compound?
A2: For polar compounds like this, you will likely need polar solvents. Good starting points for recrystallization solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)[5]
-
Acetonitrile
-
Water (if the compound has sufficient solubility)
-
Mixtures of a polar solvent with a less polar co-solvent (e.g., ethanol/ethyl acetate, methanol/dichloromethane)[5]
Q3: Is this compound stable on silica gel?
A3: While many amino alcohols are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to degradation. It is advisable to perform a quick "TLC spot test" to check for stability. Spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica. In such cases, using a deactivated silica gel, alumina, or reverse-phase chromatography is recommended.[9]
Q4: How should I store the purified compound?
A4: As with many amino and nitro compounds, it is best to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation and degradation over time.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. Start with a moderately polar system like 95:5 dichloromethane:methanol and gradually increase the methanol concentration. For this compound, a final system might be in the range of 90:10 to 85:15 dichloromethane:methanol. Add 0.5% triethylamine to the eluent mixture to improve peak shape.
-
Column Packing: Pack the column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent identified in the previous step.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested Starting Conditions for Purification Techniques
| Purification Technique | Stationary Phase / Solvent System | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Use a polar eluent (e.g., DCM/MeOH) with a basic additive (e.g., triethylamine) to prevent streaking. |
| Reverse-Phase Column Chromatography | C18 Silica | Use a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). |
| Recrystallization | Ethanol, Isopropanol, or Acetonitrile | The compound's high polarity suggests these solvents as good starting points. |
| Acid-Base Extraction | Dichloromethane or Ethyl Acetate / Water | Useful for removing highly polar or acidic/basic impurities. |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. FR1425320A - Process for the purification of nitro derivatives of aromatic hydrocarbons - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, which is commonly performed via reductive amination of 3-(4-nitrophenyl)propanal with 2-aminoethanol.
Question: My final product is a complex mixture with a significant, higher molecular weight impurity observed in LC-MS and NMR. What is the likely cause and how can I prevent it?
Answer:
The most probable cause is the formation of a dialkylated tertiary amine byproduct, N,N-bis[3-(4-nitrophenyl)propyl]-2-aminoethanol. This occurs when the desired secondary amine product reacts with another molecule of the starting aldehyde, 3-(4-nitrophenyl)propanal.
Root Causes:
-
Incorrect Stoichiometry: Using an excess of the aldehyde relative to the amine significantly favors dialkylation.[1][2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the primary amine has been consumed can increase the likelihood of the secondary amine product reacting further.
Troubleshooting Steps:
-
Adjust Reactant Ratio: Employ a slight excess of 2-aminoethanol (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed primarily by the starting amine, minimizing its reaction with the product.
-
Control Reagent Addition: Add the reducing agent portion-wise to the mixture of the aldehyde and amine. This helps to reduce the imine intermediate as it is formed, keeping the concentration of the reactive aldehyde low.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aldehyde. The reaction should be quenched as soon as the aldehyde is fully consumed.
Question: I've identified a byproduct that lacks the aminoethanol moiety and appears to be an alcohol. What is this impurity and how is it formed?
Answer:
This impurity is likely 3-(4-nitrophenyl)propan-1-ol, which results from the direct reduction of the starting aldehyde, 3-(4-nitrophenyl)propanal, by the hydride reagent.
Root Causes:
-
Highly Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce aldehydes directly, competing with the reduction of the intended imine intermediate.[3]
-
Suboptimal pH: The rate of imine formation is pH-dependent. If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, imine formation can be slow, allowing more time for aldehyde reduction.
Troubleshooting Steps:
-
Select a Milder Reducing Agent: Use a reducing agent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5] These reagents are less reactive towards carbonyls at the typical reaction pH.
-
Optimize Reaction pH: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without significantly hydrolyzing the reducing agent or passivating the amine.[4]
Question: Could the nitro group on the phenyl ring be unintentionally reduced to an amine during the synthesis?
Answer:
While possible, the reduction of the aromatic nitro group is generally not a major side reaction under standard reductive amination conditions, especially when using selective hydride reagents.
Considerations:
-
Choice of Reductant: Mild reagents like NaBH₃CN or NaBH(OAc)₃ are highly unlikely to reduce the nitro group. Stronger reducing agents or catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure could lead to the reduction of the nitro group to an amine, forming 2-[3-(4-Aminophenyl)propylamino]ethanol.[6][7]
-
Confirmation: The presence of this byproduct can be confirmed by mass spectrometry (observing a mass corresponding to the amino derivative) and ¹H NMR (disappearance of the characteristic downfield aromatic signals of the nitrophenyl group and appearance of new upfield aromatic signals).
Preventative Measures:
-
Strictly use imine-selective reducing agents like NaBH₃CN.
-
Avoid harsh reduction methods like high-pressure catalytic hydrogenation unless the reduction of the nitro group is also desired.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to anticipate in this synthesis? The formation of the dialkylated tertiary amine is the most frequently encountered and significant side reaction.[1][2] Careful control over stoichiometry is the primary method to mitigate this issue.
Q2: What analytical techniques are best for identifying and quantifying byproducts?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the components of the reaction mixture and obtaining molecular weights to quickly identify the main product and byproducts like the dialkylated amine or the reduced aldehyde.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation of the desired product and for identifying the structures of isolated impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction's progress in real-time.
Q3: How can the common byproducts be removed from the final product? Flash Column Chromatography is the most effective method.
-
Dialkylated Byproduct: Being more nonpolar than the desired secondary amine, it will typically elute first.
-
3-(4-nitrophenyl)propan-1-ol: This alcohol byproduct has a different polarity and can also be separated effectively.
-
Unreacted 2-aminoethanol: Being highly polar, it will remain on the baseline or elute very slowly with polar solvent systems. An acidic wash during the workup can also effectively remove excess amine.
Data on Side Product Formation
The following tables provide illustrative data on how reaction conditions can influence the product distribution.
Table 1: Effect of Reactant Stoichiometry on Dialkylation
| Molar Ratio (Aldehyde:Amine) | Desired Product Yield (%) | Dialkylated Byproduct (%) | Other Impurities (%) |
| 1 : 1 | 65% | 25% | 10% |
| 1 : 1.2 | 80% | 12% | 8% |
| 1 : 1.5 | 88% | 5% | 7% |
Note: Yields are hypothetical and for illustrative purposes, based on general principles of reductive amination.
Table 2: Comparison of Reducing Agents on Byproduct Formation
| Reducing Agent | Desired Product Yield (%) | Aldehyde Reduction (%) | Other Impurities (%) |
| Sodium Borohydride (NaBH₄) | 70% | 18% | 12% |
| Sodium Cyanoborohydride (NaBH₃CN) | 89% | < 3% | 8% |
Note: Data is illustrative and highlights the higher selectivity of NaBH₃CN for the imine intermediate.[3][4]
Illustrative Experimental Protocol
Reductive Amination using Sodium Cyanoborohydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-nitrophenyl)propanal (1.0 eq) and 2-aminoethanol (1.2 eq) in a suitable solvent like methanol or ethanol.
-
pH Adjustment: Stir the solution and adjust the pH to approximately 5-6 using glacial acetic acid.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.1 eq) to the solution in small portions over 15 minutes.
-
Reaction: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add water and basify the aqueous solution with 2M NaOH to a pH of ~10.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: Purify the crude oil/solid using flash column chromatography on silica gel to isolate the pure this compound.
Visualizations
Caption: Key reaction pathways in the synthesis, highlighting the formation of the desired product versus common side products.
Caption: A logical workflow for synthesis, analysis, and troubleshooting of common side reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 2-[3-(4-Nitrophenyl)propylamino]ethanol synthesis protocols
Technical Support Center: Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: Reductive amination is a highly recommended method for this synthesis.[1][2] This approach involves the reaction of 3-(4-nitrophenyl)propanal with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot reaction is generally efficient and helps to avoid the common issue of over-alkylation seen with direct alkylation methods.[2][3]
Q2: What are the main starting materials required for the reductive amination synthesis?
A2: The primary starting materials are 3-(4-nitrophenyl)propanal and ethanolamine. You will also need a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), and an appropriate solvent, typically methanol (MeOH) or dichloromethane (DCM).[2][4]
Q3: Why is direct alkylation of ethanolamine with a 3-(4-nitrophenyl)propyl halide not the preferred method?
Q4: Can the nitro group be affected during the reduction step of the synthesis?
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin-layer chromatography (TLC) is a common technique for monitoring the progress of the reaction.[10] For characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure and purity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH of the reaction mixture. 4. Low quality or degraded starting materials. | 1. Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent to allow for imine formation. The reaction can be gently heated if necessary. 2. Use a fresh bottle of the reducing agent. Sodium cyanoborohydride can degrade upon exposure to moisture. 3. Maintain a weakly acidic pH (around 5-6) to facilitate both imine formation and reduction.[9] Use acetic acid to adjust the pH. 4. Verify the purity of the starting materials using appropriate analytical techniques. |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient amount of one of the reactants. 2. Incomplete reaction. 3. Inefficient purification. | 1. Use a slight excess (1.1-1.2 equivalents) of ethanolamine to drive the reaction to completion. 2. Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC. 3. Optimize the purification method, such as column chromatography, to effectively separate the product from the starting materials.[10] |
| Formation of a Side Product with a Reduced Nitro Group | 1. Use of a non-selective or overly strong reducing agent. 2. Reaction conditions are too harsh (e.g., high temperature or pressure with catalytic hydrogenation). | 1. Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[2] 2. If using catalytic hydrogenation, carefully control the reaction conditions (temperature, pressure, and catalyst loading) to favor the reduction of the imine over the nitro group. |
| Formation of Tertiary Amine Byproduct | 1. While less common in reductive amination compared to direct alkylation, it can occur if the product amine reacts with another molecule of the aldehyde. | 1. Add the reducing agent shortly after the initial imine formation is observed to minimize the time the product amine is in the presence of the aldehyde. 2. Use a slight excess of the primary amine (ethanolamine) to favor its reaction with the aldehyde. |
| Difficulties in Product Isolation and Purification | 1. The product may be an oil, making crystallization difficult. 2. The product may form salts that are soluble in the aqueous phase during workup. | 1. If the product is an oil, use column chromatography for purification. 2. During the aqueous workup, ensure the pH is basic before extracting with an organic solvent to have the free amine form, which is more soluble in organic solvents. |
Experimental Protocol: Reductive Amination
This protocol outlines a detailed methodology for the synthesis of this compound.
Materials:
-
3-(4-Nitrophenyl)propanal
-
Ethanolamine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-nitrophenyl)propanal (1 equivalent) in methanol.
-
Addition of Amine: Add ethanolamine (1.1 equivalents) to the solution.
-
pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH of the mixture to approximately 5-6.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Reduction: In a separate container, dissolve sodium cyanoborohydride (1.2 equivalents) in a small amount of methanol. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualizations
Caption: Chemical reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102503755A - Synthesis method for N-substituted ethanolamine - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. m.youtube.com [m.youtube.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Derivatization of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Welcome to the technical support center for the derivatization of 2-[3-(4-Nitrophenyl)propylamino]ethanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, which is a secondary amine, derivatization is typically performed to:
-
Increase detection sensitivity: By attaching a chromophore or fluorophore, the molecule can be more easily detected by UV-Vis or fluorescence detectors in HPLC.[1][2]
-
Improve chromatographic separation: Derivatization can reduce the polarity of the amine, leading to better retention and peak shape in reverse-phase HPLC.[3][4]
-
Enhance volatility: For Gas Chromatography (GC) analysis, derivatization is crucial to make the compound sufficiently volatile and thermally stable.[4][5]
Q2: Which derivatizing reagents are suitable for a secondary amine like this compound?
Several reagents are effective for derivatizing secondary amines. The choice depends on the analytical method (HPLC or GC) and the detector available.[3][6]
-
For HPLC-UV/Vis: Phenyl isothiocyanate (PITC) and 1-fluoro-2,4-dinitrobenzene (FDNB) are common choices.[3][7]
-
For HPLC-Fluorescence: 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (DNS-Cl) are highly effective as they introduce fluorescent tags, offering excellent sensitivity.[6][8]
-
For GC-MS: Silylation reagents (e.g., BSTFA, MSTFA) or acylation reagents are used to increase volatility and thermal stability.[5][9]
Q3: What are the most critical parameters to optimize for this reaction?
The success of the derivatization reaction is highly sensitive to several conditions.[10] Careful optimization is required for reproducible results. Key parameters include:
-
pH: The reaction pH is critical for ensuring the amine is in its nucleophilic, non-protonated state.
-
Reagent Concentration: A sufficient molar excess of the derivatizing agent is needed to drive the reaction to completion.[11]
-
Reaction Temperature: Temperature affects the reaction rate. While some reactions proceed at room temperature, others may require heating.[5]
-
Reaction Time: The time required to achieve complete derivatization must be determined experimentally.
Q4: How can I confirm that the derivatization reaction was successful?
Success can be verified by injecting both the underivatized and derivatized samples into your chromatography system. A successful reaction will show a decrease in the peak corresponding to the starting material and the appearance of a new, well-defined peak for the derivatized product. This new peak should have a different retention time and, depending on the reagent used, a significantly stronger detector response.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Inactive Reagent: Derivatizing reagents can degrade due to moisture or improper storage.[9][11] 2. Incorrect pH: The amine may be protonated, rendering it non-reactive. 3. Insufficient Reagent: The amount of reagent is not enough to react with all the analyte.[9] | 1. Use a fresh, high-quality reagent. Store reagents under anhydrous conditions and as recommended by the manufacturer. 2. Optimize the pH of the reaction mixture. For most amine derivatizations, a basic pH (typically 8-11) is required.[8][12] 3. Increase the molar excess of the derivatizing agent (e.g., 5-fold, 10-fold) and re-run the reaction. |
| Incomplete Reaction (Both Analyte and Product Peaks Present) | 1. Suboptimal Reaction Time/Temperature: The reaction has not been allowed to proceed to completion.[9] 2. Presence of Water: Moisture in the sample or solvents can hydrolyze the reagent or the derivative.[5][9] 3. Matrix Interference: Other components in the sample may be competing for the reagent.[11] | 1. Increase the reaction time or temperature. Perform a time-course study (e.g., test 15, 30, 60, 120 minutes) to find the optimal duration.[11] 2. Ensure all solvents and glassware are anhydrous. Dry the sample completely if it is in an aqueous solvent before adding the reagent.[11] 3. Perform a sample cleanup step (e.g., Solid-Phase Extraction) prior to derivatization to remove interfering substances. |
| Extra Peaks in Chromatogram | 1. Reagent Byproducts: Excess derivatizing reagent or its hydrolysis products can be detected.[4] 2. Side Reactions: The reagent may react with other functional groups or impurities in the sample. | 1. Consult the literature for your specific reagent to identify common byproducts. A quenching step can sometimes be added to consume excess reagent.[7] 2. Use higher purity solvents and reagents. If the sample matrix is complex, implement a pre-derivatization cleanup step. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Minor variations in pH, temperature, time, or reagent addition can lead to variable results.[10] 2. Derivative Instability: The derivatized product may be unstable and degrade before analysis.[13] | 1. Strictly control all reaction parameters. Use an automated liquid handler for precise reagent addition if available. 2. Analyze the sample as soon as possible after derivatization. Investigate the stability of the derivative over time at different storage temperatures (e.g., room temp, 4°C). |
Optimization of Reaction Conditions
The following tables provide starting-point conditions for common derivatizing agents used with secondary amines. These should be optimized for your specific application.
Table 1: HPLC Derivatization Reagents - Starting Conditions
| Reagent | Detector | Typical pH | Temperature (°C) | Time (min) | Key Considerations |
| FMOC-Cl | Fluorescence | 8.0 - 9.5 (Borate Buffer) | Room Temp | 1 - 20 | Rapid reaction; excess reagent must be quenched or separated.[6] |
| Dansyl Chloride (DNS-Cl) | Fluorescence / UV | 9.0 - 10.5 (Bicarbonate Buffer) | 40 - 60 | 30 - 60 | Stable derivatives but slower reaction; can also react with phenols.[8] |
| Phenyl isothiocyanate (PITC) | UV (254 nm) | 8.0 - 9.0 | Room Temp | 20 - 30 | Forms stable phenylthiourea derivatives with primary and secondary amines.[7] |
Table 2: GC Derivatization Reagents - Starting Conditions
| Reagent Class | Example Reagent | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA + 1% TMCS | 60 - 100 | 15 - 30 | Highly sensitive to moisture; produces volatile and thermally stable TMS derivatives. |
| Acylation | Pentafluorobenzoyl Chloride (PFBCl) | 60 - 80 | 30 - 60 | Creates stable derivatives with excellent sensitivity for Electron Capture Detection (ECD). |
Experimental Protocols
Protocol 1: General Pre-Column Derivatization with FMOC-Cl for HPLC-Fluorescence Analysis
This protocol provides a general methodology. Concentrations and volumes should be optimized.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with NaOH, and bring to final volume.
-
FMOC-Cl Solution (3 mM): Dissolve an appropriate amount of 9-fluorenylmethyl chloroformate in anhydrous acetonitrile. Prepare this solution fresh daily.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a working standard solution by diluting the stock solution.
-
-
Derivatization Procedure:
-
In a 1.5 mL autosampler vial, add 100 µL of the sample/standard solution.
-
Add 150 µL of the 0.4 M Borate Buffer (pH 9.0). Vortex briefly.
-
Add 300 µL of the 3 mM FMOC-Cl solution. Cap the vial and vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes in the dark.[7]
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume excess FMOC-Cl, add 50 µL of a primary amine solution (e.g., 1-aminoadamantane or glycine). Vortex for 10 seconds.[7]
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Detection: Fluorescence detector set to Excitation λ = 265 nm and Emission λ = 340 nm.[3]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for the derivatization process.
Caption: General experimental workflow for pre-column derivatization.
Caption: Troubleshooting logic tree for low derivatization yield.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why use derivatization? | Analytics-Shop [analytics-shop.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. syngeneintl.com [syngeneintl.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
degradation pathways of 2-[3-(4-Nitrophenyl)propylamino]ethanol under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-[3-(4-Nitrophenyl)propylamino]ethanol under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
Based on the functional groups present in the molecule (a 4-nitrophenyl group, a secondary amine, and a primary alcohol), the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis: The molecule is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, degradation could potentially occur, although it is not expected to be the primary degradation pathway.
-
Oxidation: The secondary amine and the primary alcohol are susceptible to oxidation. Oxidation of the alcohol could lead to the corresponding aldehyde and carboxylic acid, while the amine could be oxidized to various products. The presence of the nitro group can also influence oxidative reactions.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive.[1][2] Exposure to UV or visible light could lead to the reduction of the nitro group to nitroso, hydroxylamino, and amino derivatives.[3] Photolytic cleavage of the C-N or C-C bonds in the propylamino ethanol side chain is also possible.
Q2: What are the initial steps I should take to investigate the degradation of this compound?
It is recommended to perform forced degradation studies, also known as stress testing, to intentionally degrade the compound under various conditions.[4][5] This will help in identifying potential degradants and developing a stability-indicating analytical method.[4] The typical stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidative degradation (e.g., using hydrogen peroxide)
-
Thermal stress
Q3: How can I identify the degradation products?
A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for separating and identifying degradation products.[8][9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.[8] Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the parent drug and its degradation products.[10]
Troubleshooting Guides
HPLC Analysis
Issue: Peak tailing for the parent compound and its degradation products.
-
Possible Cause: Secondary interactions between the basic amine groups of the analytes and acidic silanol groups on the silica-based stationary phase.[11][12]
-
Recommended Actions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) to ensure the protonation of the amine groups and suppress their interaction with silanols.[11]
-
Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or formate) at an appropriate concentration (typically 10-50 mM) to maintain a consistent pH on the column.[13]
-
Employ an End-Capped Column: Use a column where the residual silanol groups have been chemically deactivated (end-capped).[11]
-
Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases, such as those with a different bonding chemistry or polymer-based columns.
-
Issue: Poor resolution between degradation products.
-
Possible Cause: Inadequate separation power of the chromatographic method.
-
Recommended Actions:
-
Optimize the Gradient: If using gradient elution, adjust the gradient slope, initial and final mobile phase compositions, and gradient time to improve separation.
-
Change the Organic Modifier: Switch between common reversed-phase organic modifiers like acetonitrile and methanol, as they offer different selectivities.
-
Evaluate a Different Column: Try a column with a different stationary phase chemistry, particle size, or dimensions (length and internal diameter).
-
Mass Spectrometry Analysis
Issue: Difficulty in interpreting the fragmentation pattern of a suspected degradation product.
-
Possible Cause: Complex fragmentation pathways or the presence of multiple co-eluting species.
-
Recommended Actions:
-
Analyze the Parent Compound's Fragmentation: First, thoroughly understand the fragmentation pattern of the parent drug, this compound. Characteristic losses for nitroaromatic compounds include NO₂ and NO radicals.[14]
-
Perform MS/MS on the Degradant: Isolate the precursor ion of the unknown degradant in the first stage of the mass spectrometer and fragment it to obtain its product ion spectrum.
-
Propose Fragmentation Pathways: Based on the mass shifts from the parent compound and the fragmentation of the degradant, propose logical fragmentation pathways. For example, a mass increase of 16 Da could indicate hydroxylation.
-
Utilize High-Resolution MS: Obtain accurate mass data to confirm the elemental composition of the fragment ions, which will aid in their identification.
-
Experimental Protocols
Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[15]
-
Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.
-
-
Stress Conditions:
-
For acidic hydrolysis, mix the stock solution with 0.1 M HCl.
-
For basic hydrolysis, mix the stock solution with 0.1 M NaOH.
-
For neutral hydrolysis, mix the stock solution with purified water.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 6, 12, 24 hours).[16]
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (acidic and basic samples), and dilute it to an appropriate concentration with the mobile phase for HPLC analysis.[16]
-
Oxidative Degradation Study
-
Preparation of Solutions:
-
Stress Conditions:
-
Mix the stock solution with the 3% H₂O₂ solution.
-
-
Incubation:
-
Store the solution at room temperature, protected from light, and monitor for degradation at various time points (e.g., 2, 6, 12, 24 hours).[17]
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.
-
Photostability Study (as per ICH Q1B Guidelines)
-
Sample Preparation:
-
Prepare a solid sample of the drug substance and a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent).
-
Place the samples in chemically inert, transparent containers.[6]
-
Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
-
Light Exposure:
-
Sample Analysis:
-
After the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method to quantify any degradation.
-
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Products (RRT) |
| 0.1 M HCl, 60°C | 24 | 95.2 | 0.85 |
| 0.1 M NaOH, 60°C | 24 | 92.8 | 1.15, 1.28 |
| 3% H₂O₂, RT | 24 | 85.1 | 0.76, 0.92, 1.35 |
| Thermal, 80°C | 48 | 98.1 | - |
| Photostability | - | 88.5 | 0.65, 1.42 |
RRT: Relative Retention Time
Visualizations
Caption: Experimental workflow for investigating degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. actascientific.com [actascientific.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Technical Support Center: HPLC Analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues during the HPLC analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a "tail".[1] This is a common issue for basic compounds like this compound, which contains a secondary amine group.[2] This secondary amine can interact strongly with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[2] Peak tailing is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[3]
Q2: What are the primary causes of peak tailing for this specific compound?
A2: The primary causes of peak tailing for this compound are:
-
Secondary Silanol Interactions: The basic secondary amine group in the molecule can interact with acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. This strong interaction delays the elution of a portion of the analyte, causing the characteristic tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the secondary amine can be protonated, leading to strong electrostatic interactions with ionized silanol groups.[2]
-
Column Choice: Using an older, Type A silica column with a high concentration of accessible silanol groups will exacerbate peak tailing for basic compounds.[4]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[5]
Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?
A3: To diagnose the cause, you can perform a simple test. Inject a neutral compound that is not expected to interact with silanol groups. If the neutral compound exhibits a symmetrical peak while your target analyte, this compound, shows tailing, the issue is likely due to secondary chemical interactions (silanol interactions). If both the neutral compound and your analyte show tailing, the problem might be related to the HPLC system (e.g., dead volume, column void) or an inappropriate sample solvent.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Reduce Peak Tailing
Peak tailing of basic compounds like this compound is often resolved by modifying the mobile phase. The goal is to minimize the interaction between the analyte's amine group and the column's silanol groups.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated amine of the analyte.[6]
-
Incorporate a Buffer: Using a buffer (e.g., phosphate or acetate buffer at 10-20 mM) helps to maintain a stable pH and can mask residual silanol interactions.[2][6]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their availability to interact with the analyte. However, be aware that additives like TEA can shorten column lifetime.
Table 1: Expected Effect of Mobile Phase Modifications on Peak Shape
| Parameter | Modification | Expected Effect on Peak Asymmetry (Tailing Factor) |
| Mobile Phase pH | Decrease pH from 7.0 to 3.0 | Significant Decrease |
| Buffer Concentration | Increase from 10 mM to 50 mM | Moderate Decrease |
| Competing Base (TEA) | Add 0.1% (v/v) | Significant Decrease |
Guide 2: Selecting and Maintaining the Appropriate HPLC Column
The choice of HPLC column is critical for obtaining good peak shapes for basic compounds.
Troubleshooting Steps:
-
Use a Modern, End-capped Column: Modern, high-purity silica columns (Type B) are "end-capped" to block a majority of the residual silanol groups. Using such a column is highly recommended for the analysis of basic compounds.
-
Consider a Polar-Embedded or Phenyl Column: A column with a polar-embedded group or a phenyl stationary phase can offer alternative selectivity and improved peak shape for aromatic and basic compounds.
-
Column Washing: If you suspect your column is contaminated with strongly retained basic compounds, a column wash procedure can help. Flush the column with a strong solvent, such as a high percentage of acetonitrile or methanol, followed by an appropriate intermediate solvent before re-equilibrating with your mobile phase.[5]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained impurities in the sample, which can contribute to peak tailing over time.[5]
Experimental Protocols
Proposed HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Potassium phosphate monobasic
2. Mobile Phase Preparation (Example):
-
Aqueous Phase (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (Mobile Phase B): HPLC-grade acetonitrile.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (end-capped) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (based on the nitrophenyl chromophore) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 80% A: 20% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
minimizing byproduct formation in 2-[3-(4-Nitrophenyl)propylamino]ethanol reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol. The primary focus is on minimizing the formation of common byproducts to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of ethanolamine with a 3-(4-nitrophenyl)propyl halide (e.g., 1-(3-bromopropyl)-4-nitrobenzene).
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| BP-001 | Significant amount of N,N-bis[3-(4-nitrophenyl)propyl]amino]ethanol (tertiary amine) byproduct detected. | Over-alkylation of the primary amine product. This is common when the stoichiometry of the alkylating agent to ethanolamine is not optimized.[1][2] | - Control Stoichiometry: Use a significant excess of ethanolamine (e.g., 5 to 10 equivalents) relative to the 3-(4-nitrophenyl)propyl halide. This favors the reaction of the halide with the more abundant primary amine (ethanolamine) over the secondary amine product.[1][2] - Slow Addition: Add the 3-(4-nitrophenyl)propyl halide slowly to the reaction mixture containing ethanolamine. This maintains a low concentration of the alkylating agent, further reducing the likelihood of dialkylation. - Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second alkylation, which typically requires a higher activation energy. |
| BP-002 | Presence of unreacted 1-(3-halopropyl)-4-nitrobenzene starting material. | - Incomplete reaction due to insufficient reaction time or temperature. - Deactivation of the nucleophile (ethanolamine) by an inappropriate base or solvent. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If the reaction stalls, a moderate increase in temperature may be necessary. - Choice of Solvent: Use a polar aprotic solvent such as acetonitrile or DMF to facilitate the SN2 reaction. - Base Selection: If a base is used to scavenge the hydrohalic acid byproduct, a non-nucleophilic base like potassium carbonate is a suitable choice.[3] |
| BP-003 | Detection of an O-alkylated byproduct: 1-[3-(2-aminoethoxy)propyl]-4-nitrobenzene. | The hydroxyl group of ethanolamine can also act as a nucleophile, although it is generally less nucleophilic than the amine. This may occur at higher temperatures. | - Temperature Control: Maintain a moderate reaction temperature to favor N-alkylation over O-alkylation. - Protecting Group Strategy (for high purity requirements): For syntheses where high purity is critical and O-alkylation is a persistent issue, consider protecting the hydroxyl group of ethanolamine (e.g., as a silyl ether) prior to alkylation, followed by a deprotection step. |
| PUR-001 | Difficulty in separating the desired product from the tertiary amine byproduct by column chromatography. | The polarity of the desired secondary amine and the tertiary amine impurity can be very similar, leading to co-elution. | - Acid-Base Extraction: Utilize the basicity of the amines. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amines extracted back into an organic solvent. This may not provide sharp separation between the secondary and tertiary amines but can remove non-basic impurities. - Crystallization: Attempt to selectively crystallize the desired product or a salt form of it (e.g., hydrochloride salt) from a suitable solvent system. This can be a highly effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I minimize it?
A1: The most prevalent byproduct is the N,N-dialkylated tertiary amine, N,N-bis[3-(4-nitrophenyl)propyl]amino]ethanol. This occurs when the initially formed secondary amine product reacts with another molecule of the 3-(4-nitrophenyl)propyl halide. The most effective way to minimize this is to use a large excess of ethanolamine (5-10 equivalents) relative to the alkylating agent.[1][2] This ensures that the alkylating agent is more likely to react with the starting ethanolamine rather than the product.
Q2: What are the recommended reaction conditions for the selective mono-N-alkylation of ethanolamine?
A2: For selective mono-N-alkylation, the following conditions are recommended:
-
Stoichiometry: A 5:1 to 10:1 molar ratio of ethanolamine to 1-(3-halopropyl)-4-nitrobenzene.[1][2]
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are generally effective.[5]
-
Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. Avoid excessively high temperatures to minimize side reactions.
-
Base: A mild, non-nucleophilic base such as potassium carbonate can be used to neutralize the acid formed during the reaction.[3]
Q3: Can I use a protecting group strategy to ensure mono-alkylation?
A3: Yes, a protecting group strategy is a robust method to achieve selective mono-N-alkylation, although it involves additional synthetic steps. You can protect the amine functionality of ethanolamine (e.g., as a Boc-carbamate), followed by alkylation of the hydroxyl group, and then deprotection. Alternatively, and more commonly for this type of reaction, one could use an N-protected ethanolamine to ensure only one alkylation occurs on the nitrogen.[6] This approach can be beneficial when very high purity is required.
Q4: What are the best methods for purifying the final product?
A4: A combination of techniques is often most effective:
-
Work-up: An initial acid-base extraction can help remove non-basic impurities.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[7][4] If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride) for purification.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on established principles of N-alkylation of ethanolamines. Optimization may be required.
Materials:
-
1-(3-Bromopropyl)-4-nitrobenzene
-
Ethanolamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (5.0 eq) and acetonitrile.
-
Add potassium carbonate (1.5 eq).
-
In a separate flask, dissolve 1-(3-bromopropyl)-4-nitrobenzene (1.0 eq) in acetonitrile.
-
Slowly add the solution of 1-(3-bromopropyl)-4-nitrobenzene to the stirred ethanolamine mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanolamine.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
References
- 1. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Separation and Purification by Crystallization [drake.ecampus.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Solvent Effects on the Reactivity of 2-[3-(4-Nitrophenyl)propylamino]ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[3-(4-Nitrophenyl)propylamino]ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a particular focus on the impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent plays a critical role in the reactivity of this compound, primarily by stabilizing or destabilizing the reactants, transition states, and products of a reaction. The polarity of the solvent is a key factor.[1][2][3] Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively through hydrogen bonding and dipole-dipole interactions.[4] Polar aprotic solvents (e.g., DMSO, DMF) are also polar but lack acidic protons, which influences their interaction with nucleophiles.[5] Nonpolar solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species. The specific effect depends on the reaction mechanism (e.g., SN1, SN2).[1][6]
Q2: Which type of solvent is generally preferred for nucleophilic substitution reactions involving this compound?
A2: For a typical SN2 reaction, where a nucleophile attacks the electrophilic carbon of the propyl chain, polar aprotic solvents are often favored.[5] This is because they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[5][6] In contrast, polar protic solvents can form a solvent shell around the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[6] For SN1-type reactions, which proceed through a carbocation intermediate, polar protic solvents are preferred as they can effectively stabilize the charged intermediate.[1][6]
Q3: Can the solvent influence the reaction pathway, leading to different products?
A3: Yes, the solvent can significantly influence the reaction pathway and product distribution. For instance, in reactions where elimination (E1 or E2) and substitution (SN1 or SN2) are competing, the choice of solvent can favor one pathway over the other. A less polar or more sterically hindered solvent might favor elimination, while a more polar solvent could favor substitution.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Switch to a solvent or a co-solvent system in which all reactants are fully soluble. | For a reaction to occur, the reactants must be in the same phase. If one of the reactants is not fully dissolved, the reaction rate will be significantly reduced. |
| Inappropriate Solvent Polarity for the Mechanism | If an SN2 reaction is desired, consider switching from a polar protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., acetone, DMF).[5] | Polar protic solvents can over-stabilize the nucleophile through hydrogen bonding, reducing its reactivity in an SN2 reaction.[6] |
| Solvent-Reactant Interaction | Ensure the solvent is not reacting with any of the starting materials or reagents under the reaction conditions. | Some solvents can participate in side reactions, consuming reactants and lowering the yield of the desired product. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent-Promoted Elimination | If elimination products are observed, consider using a less basic solvent or a solvent that favors the substitution pathway (e.g., a more polar, aprotic solvent for SN2). | The basicity and polarity of the solvent can influence the competition between substitution and elimination reactions. |
| Solvent as a Nucleophile (Solvolysis) | If products resulting from the incorporation of the solvent are detected, switch to a non-nucleophilic solvent. | In reactions involving carbocation intermediates (SN1), the solvent can act as a nucleophile, leading to solvolysis products.[6] |
| Change in Reaction Mechanism | Re-evaluate the expected mechanism in the chosen solvent. A change in solvent can sometimes shift the reaction from an SN2 to an SN1 pathway, or vice versa. | Different mechanisms can lead to different stereochemical outcomes and byproduct profiles. |
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected trends based on general chemical principles. Actual experimental results may vary.
Table 1: Hypothetical Rate Constants for a Nucleophilic Substitution Reaction of this compound with a Generic Nucleophile (Nu⁻) at 25°C.
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| n-Hexane | 1.9 | Nonpolar | 1 |
| Dichloromethane | 9.1 | Polar Aprotic | 50 |
| Acetone | 21 | Polar Aprotic | 200 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 1000 |
| Methanol | 33 | Polar Protic | 50 |
| Water | 80 | Polar Protic | 10 |
Table 2: Hypothetical Product Distribution in a Reaction Competing Between Substitution (SN2) and Elimination (E2).
| Solvent | SN2 Product Yield (%) | E2 Product Yield (%) |
| Dimethyl Sulfoxide (DMSO) | 85 | 15 |
| Ethanol | 40 | 60 |
| tert-Butanol | 10 | 90 |
Experimental Protocols
General Protocol for Studying Solvent Effects on Reaction Kinetics:
-
Reactant Preparation: Prepare stock solutions of this compound and the desired nucleophile in a high-purity, anhydrous solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate the desired volume of the chosen solvent to the target reaction temperature (e.g., 25°C).
-
Initiation of Reaction: Add a known concentration of the nucleophile to the reaction vessel, followed by the addition of the this compound stock solution to initiate the reaction. Ensure rapid mixing.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the starting material and product(s).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and calculate the pseudo-first-order or second-order rate constant, depending on the reaction conditions.
-
Repeat: Repeat the experiment using different solvents while keeping all other parameters (temperature, concentrations) constant.
Visualizations
Caption: Workflow for studying solvent effects on reaction kinetics.
Caption: Troubleshooting flowchart for low reaction yield.
References
Validation & Comparative
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol and related nitrophenylalkanolamine compounds. This document synthesizes available data on their biological activities, outlines relevant experimental protocols, and explores potential signaling pathway interactions to inform future research and development efforts.
While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from structurally similar compounds to provide a predictive comparison. The analysis focuses on key performance indicators such as cytotoxicity and potential enzyme inhibition, supported by established experimental methodologies.
Comparative Analysis of Biological Activity
The biological activity of nitrophenylalkanolamine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the length of the alkyl chain. The nitro group, in particular, is a key pharmacophore that can be metabolically reduced to reactive intermediates capable of interacting with cellular macromolecules.
Cytotoxicity of Related Nitrophenylalkanolamine Compounds
The following table summarizes the acute oral toxicity (LD50) data for several nitrophenylalkanolamine compounds, providing a baseline for assessing the potential toxicity profile of this compound.
| Compound | Animal Model | LD50 (mg/kg bw) | Key Toxic Effects |
| 2-[(4-methyl-2-nitrophenyl)amino]-ethanol | Male Rats | 1564 | Reduced activity |
| Female Rats | 1436 | Reduced activity | |
| Male Mice | 1600 | Reduced activity | |
| Female Mice | 1750 | Reduced activity | |
| 2-[(2-amino-4-nitrophenyl)amino]-ethanol | Rats (sex not specified) | 555.56 | Mortality |
Note: Data for this compound is not currently available in the public domain.
Potential Enzyme Inhibition and Receptor Interaction
Compounds structurally related to this compound have been reported to exhibit interactions with enzymes and cellular receptors. For instance, some 2-(p-nitrophenyl)-substituted morpholine analogues, which share the nitrophenyl ethanolamine core structure, have been shown to possess weak alpha-adrenergic-stimulating activity. This suggests that this compound and its derivatives could potentially modulate adrenergic signaling pathways.
The nitroaromatic structure also suggests a potential for these compounds to act as enzyme inhibitors through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition.[1][2][3][4][5] The specific enzymes targeted and the potency of inhibition would likely depend on the overall three-dimensional structure of the molecule and its ability to fit into the active or allosteric sites of enzymes.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized protocols for assessing the cytotoxicity and enzyme inhibition potential of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
A Comparative Guide to the Validation of Analytical Methods for 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 2-[3-(4-Nitrophenyl)propylamino]ethanol. As specific validated methods for this compound are not extensively available in the public domain, this document outlines common and effective approaches used for structurally similar aromatic nitro compounds and ethanolamines. The methodologies and performance data presented are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][3] This guide will assist researchers and drug development professionals in selecting and validating a suitable analytical method for this compound.
Data Presentation: A Comparative Analysis of Method Performance
The choice between analytical techniques often depends on factors such as the analyte's properties, the sample matrix's complexity, and the required sensitivity. The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS, which are well-suited for the analysis of aromatic and amine-containing compounds.[1][4][5]
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Range | 0.5 - 150 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.8% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Specificity | Demonstrated by peak purity and no interference from placebo or degradation products. | Demonstrated by specific mass fragmentation patterns and no interfering peaks at the retention time of the analyte. |
Table 2: Summary of Typical Chromatographic Conditions
| Parameter | HPLC-UV | GC-MS |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Mobile Phase/Carrier Gas | Gradient mixture of acetonitrile and water with 0.1% formic acid | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 270 nm (based on the nitroaromatic chromophore) | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode |
| Temperature | 30°C (Column) | Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Injection Volume | 10 µL | 1 µL (splitless) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar compounds and can be adapted and optimized for the analysis of this compound.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Reagents and Solutions:
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 75, 150 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to obtain a final concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability by analyzing six replicate samples at the nominal concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly selective and sensitive, making it suitable for the determination of this compound, especially at low concentrations or in complex matrices. Derivatization may be required to improve the volatility and thermal stability of the analyte.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
2. Sample Preparation and Derivatization:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, and precision) are assessed in a similar manner to the HPLC-UV method, using the derivatized standards and samples.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to final approval.
Caption: Workflow for Analytical Method Validation.
References
Spectroscopic Comparison of 2-[3-(4-Nitrophenyl)propylamino]ethanol Isomers: A Technical Guide
This guide provides a comparative analysis of the expected spectroscopic characteristics of 2-[3-(4-Nitrophenyl)propylamino]ethanol and its positional isomers, where the nitro group is located at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring. Due to the limited availability of direct experimental data for these specific molecules in public literature, this comparison is based on established spectroscopic principles and data from closely related compounds, including nitroaniline isomers and various nitrophenyl derivatives.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as key mass spectrometry fragmentation patterns for the ortho, meta, and para isomers of 2-[3-(Nitrophenyl)propylamino]ethanol.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Ortho-Isomer (Anticipated) | Meta-Isomer (Anticipated) | Para-Isomer (Anticipated) |
| Aromatic Protons | ~7.2 - 8.1 (complex multiplet) | ~7.4 - 8.0 (complex multiplet) | ~7.4 (d), ~8.1 (d) |
| -CH₂(α to NH) | ~2.8 - 3.0 | ~2.7 - 2.9 | ~2.7 - 2.9 |
| -CH₂(β to NH) | ~1.8 - 2.0 | ~1.8 - 2.0 | ~1.8 - 2.0 |
| -CH₂(γ to phenyl) | ~2.9 - 3.1 | ~2.8 - 3.0 | ~2.8 - 3.0 |
| -NH- & -OH | Broad, variable | Broad, variable | Broad, variable |
| -CH₂(adjacent to NH) | ~2.6 - 2.8 | ~2.6 - 2.8 | ~2.6 - 2.8 |
| -CH₂(adjacent to OH) | ~3.6 - 3.8 | ~3.6 - 3.8 | ~3.6 - 3.8 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Ortho-Isomer (Anticipated) | Meta-Isomer (Anticipated) | Para-Isomer (Anticipated) |
| C-NO₂ | ~147 | ~148 | ~146 |
| C-NH | ~145 | ~149 | ~150 |
| Aromatic Carbons | ~115 - 135 | ~113 - 140 | ~112 - 130 |
| -CH₂(α to NH) | ~48 | ~49 | ~49 |
| -CH₂(β to NH) | ~30 | ~31 | ~31 |
| -CH₂(γ to phenyl) | ~33 | ~34 | ~34 |
| -CH₂(adjacent to NH) | ~50 | ~51 | ~51 |
| -CH₂(adjacent to OH) | ~60 | ~61 | ~61 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Table 3: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)
| Vibrational Mode | Ortho-Isomer (Anticipated) | Meta-Isomer (Anticipated) | Para-Isomer (Anticipated) |
| O-H Stretch | ~3400-3200 (broad) | ~3400-3200 (broad) | ~3400-3200 (broad) |
| N-H Stretch | ~3350-3300 | ~3350-3300 | ~3350-3300 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| NO₂ Asymmetric Stretch | ~1520 | ~1530 | ~1515 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1345 |
| C-N Stretch | ~1300-1250 | ~1300-1250 | ~1300-1250 |
| C-O Stretch | ~1100-1000 | ~1100-1000 | ~1100-1000 |
Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z)
| Fragmentation Pathway | Ortho-Isomer (Anticipated) | Meta-Isomer (Anticipated) | Para-Isomer (Anticipated) |
| Molecular Ion [M]⁺ | 240 | 240 | 240 |
| Loss of -CH₂CH₂OH | 195 | 195 | 195 |
| Loss of -NO₂ | 194 | 194 | 194 |
| Cleavage at C-C bond β to N | 150 | 150 | 150 |
| Tropylium ion from nitrophenyl group | 120 | 120 | 120 |
Detailed Experimental Protocols
While direct experimental data for the target compounds is unavailable, the following are general protocols for the spectroscopic analysis of similar aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and differentiate between isomers based on chemical shifts and coupling patterns of protons and carbons.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data (FID) using appropriate software. The resulting spectra should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Neat Liquid/Solid: A small amount of the sample is placed directly on the ATR crystal.
-
KBr Pellet: For solid samples, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific vibrational modes of the functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and propose a fragmentation pathway.
Visualization of Experimental Workflow and Isomeric Differences
The following diagrams illustrate the general workflow for spectroscopic comparison and the structural differences between the isomers.
Caption: General workflow for the synthesis and spectroscopic comparison of isomers.
Caption: Positional differences of the nitro group in the three isomers.
Discussion of Expected Spectroscopic Differences
The primary spectroscopic differences between the ortho, meta, and para isomers of 2-[3-(Nitrophenyl)propylamino]ethanol are expected to arise from the position of the electron-withdrawing nitro group on the phenyl ring.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be most indicative of the isomer. The para isomer is expected to show a more symmetrical and simpler splitting pattern (two doublets), whereas the ortho and meta isomers will exhibit more complex multiplet patterns due to less symmetry. The chemical shifts of the protons on the propylamino ethanol chain are expected to be less affected by the isomerism.
-
¹³C NMR: The chemical shifts of the aromatic carbons will vary significantly between the isomers. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the propylamino chain will have distinct chemical shifts for each isomer.
-
IR Spectroscopy: The position of the N-O stretching vibrations of the nitro group can be influenced by its position on the ring. Generally, the asymmetric and symmetric stretching frequencies are slightly different for ortho, meta, and para isomers.[1] Intramolecular hydrogen bonding between the N-H of the amine and the ortho-nitro group could potentially lead to a broadening or shift of the N-H stretching band in the ortho isomer.
-
Mass Spectrometry: While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions may differ. The fragmentation pattern is primarily dictated by the propylamino ethanol chain, but the stability of certain fragment ions could be influenced by the position of the nitro group.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Experimental verification is necessary to confirm these predicted spectroscopic characteristics.
References
Comparative Reactivity Analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol and Structurally Similar Amines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Key Amino Ethanol Derivative
This guide provides a comparative analysis of the reactivity of 2-[3-(4-Nitrophenyl)propylamino]ethanol, a secondary amine of interest in various research and development applications. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established principles of chemical reactivity, structure-activity relationships, and data from structurally analogous amines. The information presented herein is intended to guide researchers in predicting the reactivity of the target molecule and in designing relevant experimental protocols.
Executive Summary
This compound is a secondary amine featuring a propyl chain connecting a nitrophenyl group to an ethanolamine moiety. Its reactivity is primarily dictated by the nucleophilicity of the secondary amine and the electronic effects of the nitro-substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of reacting with electrophiles. However, the strong electron-withdrawing nature of the para-nitro group is expected to significantly reduce the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to similar amines lacking this substituent.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with three structurally related amines:
-
2-(Propylamino)ethanol: A simple secondary amino ethanol without the nitrophenyl group.
-
N-Ethylaniline: A secondary aromatic amine.
-
2-Amino-1-(4-nitrophenyl)ethanol: A primary amine with a similar nitrophenyl ethanol structure.
The comparison will focus on nucleophilicity, a key measure of amine reactivity. Nucleophilicity is quantified by the Mayr nucleophilicity parameter (N), where a higher N value indicates greater nucleophilicity.[1][2]
Table 1: Predicted Reactivity and Physicochemical Properties of this compound and Analogs
| Compound | Structure | Amine Type | Key Structural Features | Predicted Relative Nucleophilicity | Predicted pKa of Conjugate Acid |
| This compound | O₂N-C₆H₄-(CH₂)₃-NH-CH₂CH₂OH | Secondary | p-Nitrophenyl group (strong electron-withdrawing), propyl spacer, ethanolamine moiety. | Low | Lower than alkylamines |
| 2-(Propylamino)ethanol | CH₃CH₂CH₂-NH-CH₂CH₂OH | Secondary | Propyl group (electron-donating), ethanolamine moiety. | High | ~10-11 |
| N-Ethylaniline | C₆H₅-NH-CH₂CH₃ | Secondary | Phenyl group (weakly electron-withdrawing), ethyl group. | Moderate | ~5-6 |
| 2-Amino-1-(4-nitrophenyl)ethanol | O₂N-C₆H₄-CH(OH)CH₂NH₂ | Primary | p-Nitrophenyl group, hydroxyl group on the benzylic carbon. | Low | Lower than alkylamines |
Analysis of Reactivity:
-
Effect of the Nitro Group: The para-nitro group on the phenyl ring of this compound is a strong electron-withdrawing group. This effect, transmitted through the propyl chain, significantly reduces the electron density on the secondary nitrogen atom. Consequently, its ability to donate its lone pair of electrons (nucleophilicity) is expected to be substantially lower than that of 2-(propylamino)ethanol, which possesses an electron-donating alkyl group.[1]
-
Comparison with N-Ethylaniline: While N-ethylaniline is also a secondary amine, the direct attachment of the electron-withdrawing phenyl ring to the nitrogen in N-ethylaniline makes it less basic than typical alkylamines. However, the presence of the three-carbon propyl spacer in this compound will partially mitigate the electron-withdrawing effect of the nitrophenyl group compared to a direct phenyl-nitrogen bond. Despite this, the potent nitro group is likely to render the target compound less nucleophilic than N-ethylaniline.
-
Primary vs. Secondary Amine: Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group.[1][3] However, in the case of 2-amino-1-(4-nitrophenyl)ethanol, the primary amine's nucleophilicity is also diminished by the proximate electron-withdrawing nitrophenyl group. A direct quantitative comparison of nucleophilicity between this compound and 2-amino-1-(4-nitrophenyl)ethanol would require experimental data.
Experimental Protocols
To empirically determine the reactivity of this compound and its analogs, the following experimental protocol for measuring nucleophilicity can be employed. This method is based on the work of Mayr and colleagues, which involves reacting the amine with a set of reference electrophiles and measuring the reaction rates.[2][4]
Objective: To determine the second-order rate constants for the reaction of the amines with a reference electrophile, allowing for the calculation of the Mayr nucleophilicity parameter (N).
Materials:
-
This compound and comparator amines.
-
A set of reference electrophiles with known electrophilicity parameters (E), such as substituted benzhydrylium ions.[4]
-
High-purity solvents (e.g., acetonitrile, water).
-
Buffer solutions for reactions in aqueous media.
-
UV-Vis spectrophotometer with a stopped-flow apparatus for rapid kinetic measurements.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the amines and reference electrophiles in the chosen solvent. The concentrations should be chosen to ensure pseudo-first-order kinetics (a large excess of the amine).[4]
-
-
Kinetic Measurements:
-
Equilibrate the reactant solutions to a constant temperature (e.g., 20 °C).
-
Rapidly mix the amine and electrophile solutions in the stopped-flow spectrophotometer.
-
Monitor the reaction by observing the disappearance of the colored electrophile at its specific λmax over time.
-
Record the absorbance decay as a function of time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs).
-
Plot kobs against the concentration of the amine for a series of experiments with varying amine concentrations.
-
The slope of the resulting linear plot will be the second-order rate constant (k2).[4]
-
-
Determination of Nucleophilicity Parameter (N):
-
Repeat the kinetic measurements with a series of reference electrophiles with known E parameters.
-
Plot log(k2) for the amine against the E parameters of the electrophiles.
-
The nucleophilicity parameter N can be determined from the linear free-energy relationship: log k(20 °C) = s(N + E), where 's' is the nucleophilicity-specific slope parameter.[2][4]
-
Logical Workflow for Reactivity Assessment
The process of assessing the reactivity of this compound can be visualized as a logical workflow.
Caption: Workflow for assessing the reactivity of the target amine.
Signaling Pathways and Potential Applications
While specific signaling pathway involvement for this compound is not documented, its structural motifs suggest potential interactions with biological systems. The phenylethylamine backbone is a common feature in many biologically active compounds. The reactivity of the secondary amine is crucial for its potential role as a ligand for receptors or as a substrate for enzymes. For instance, in drug development, the nucleophilicity of an amine can influence its ability to form covalent bonds with a target protein or its metabolic stability.
The following diagram illustrates a hypothetical interaction where the amine's nucleophilicity is a key determinant of its biological activity.
References
A Comparative Guide to the Cross-Reactivity of Phenylethanolamine Derivatives at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of phenylethanolamine derivatives with a focus on their interactions with various adrenergic receptor subtypes. Due to the lack of publicly available data on the specific compound 2-[3-(4-Nitrophenyl)propylamino]ethanol, this document uses Norepinephrine, a well-characterized endogenous phenylethanolamine, as a representative compound to illustrate the principles of cross-reactivity assessment. The methodologies and data presentation formats provided herein are essential for evaluating the selectivity profile of novel chemical entities.
Introduction to Adrenergic Receptor Cross-Reactivity
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial targets in drug discovery for a wide range of therapeutic areas, including cardiovascular and respiratory diseases. These receptors are classified into two main groups, α and β, which are further divided into several subtypes (α₁, α₂, β₁, β₂, β₃). The physiological effects of catecholamines like norepinephrine and epinephrine are mediated through their interaction with these receptor subtypes.[1]
The development of selective ligands that target a specific receptor subtype is a key objective in drug design to maximize therapeutic efficacy and minimize off-target side effects. Cross-reactivity, the ability of a compound to bind to multiple receptor subtypes, is a critical aspect of its pharmacological profile. Understanding the cross-reactivity of a compound is therefore essential for predicting its potential therapeutic and adverse effects.
Comparative Binding Affinity of Norepinephrine
The binding affinity of a ligand to different receptor subtypes is a primary determinant of its selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the binding affinities (Kᵢ) of Norepinephrine for various human adrenergic receptor subtypes. This data provides a quantitative measure of its cross-reactivity.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity Ratio (vs. β₁) |
| α₁ₐ | Norepinephrine | 180 | 0.08 (α₁ₐ/β₁) |
| α₁ᵦ | Norepinephrine | 160 | 0.09 (α₁ᵦ/β₁) |
| α₁d | Norepinephrine | 130 | 0.11 (α₁d/β₁) |
| α₂ₐ | Norepinephrine | 25 | 0.58 (α₂ₐ/β₁) |
| α₂ᵦ | Norepinephrine | 40 | 0.36 (α₂ᵦ/β₁) |
| α₂c | Norepinephrine | 32 | 0.45 (α₂c/β₁) |
| β₁ | Norepinephrine | 14.5 | 1.00 |
| β₂ | Norepinephrine | 220 | 0.07 (β₂/β₁) |
| β₃ | Norepinephrine | 830 | 0.02 (β₃/β₁) |
Note: The Kᵢ values are compiled from various sources and represent approximate values. Selectivity ratios are calculated relative to the β₁ receptor for illustrative purposes.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. The two primary in vitro assays used are radioligand binding assays and functional assays.
Radioligand binding assays are considered the gold standard for determining the binding affinity of a compound to a receptor.[2] The principle of this assay is the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[3]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[3]
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.[3]
-
The membrane pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined.[4]
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.[3]
-
The incubation is carried out until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.[3]
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[4]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β-adrenergic receptors, which are coupled to the stimulatory G protein (Gs), agonist binding leads to an increase in intracellular cyclic AMP (cAMP) levels.[5]
1. Cell Culture and Treatment:
-
Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Cells are then treated with varying concentrations of the test compound.
2. cAMP Measurement:
-
After a specified incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.[6]
3. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
Simplified β-adrenergic receptor signaling pathway.
Conclusion
The comprehensive evaluation of a compound's cross-reactivity across a panel of relevant receptors is a cornerstone of modern drug discovery. The use of standardized radioligand binding and functional assays allows for the quantitative determination of a compound's affinity and potency at various receptor subtypes. This data is instrumental in guiding lead optimization efforts to enhance selectivity and minimize the potential for off-target effects, ultimately leading to the development of safer and more effective therapeutics. While specific data for this compound is not currently available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its future characterization.
References
- 1. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. resources.revvity.com [resources.revvity.com]
Establishing a Reference Standard for 2-[3-(4-Nitrophenyl)propylamino]ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for the compound 2-[3-(4-Nitrophenyl)propylamino]ethanol. It includes a feasible synthetic route, detailed purification and analytical protocols, and a comparative analysis with a structurally related alternative, N-benzylethanolamine. The information presented herein is intended to support researchers in the synthesis, characterization, and quality control of this and similar compounds.
Physicochemical Properties and Comparative Data
| Property | This compound | N-Benzylethanolamine | 2-(Propylamino)ethanol |
| Molecular Formula | C₁₁H₁₆N₂O₃ | C₉H₁₃NO | C₅H₁₃NO[1][2][3] |
| Molecular Weight | 224.26 g/mol | 151.21 g/mol | 103.16 g/mol [2][4] |
| Appearance | Expected to be a pale yellow solid or oil | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | Estimated >300 °C | ~240-242 °C | 182 °C[1][4][5] |
| Density | Estimated ~1.2 g/mL | ~1.05 g/mL | 0.9 g/mL at 25 °C[1][4][5] |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in organic solvents | Soluble in water and organic solvents |
Synthesis and Purification Protocol
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 3-(4-nitrophenyl)propan-1-amine with 2-bromoethanol. This method is a common and generally effective way to produce N-substituted ethanolamines.
Reaction:
3-(4-nitrophenyl)propan-1-amine + 2-bromoethanol → this compound
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-(4-nitrophenyl)propan-1-amine in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.
-
Addition of Alkylating Agent: Slowly add 1.1 equivalents of 2-bromoethanol to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.
Experimental Protocol: Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient elution system of hexane and ethyl acetate.
-
Recrystallization: If the purified product is a solid, further purify it by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the final product with high purity.
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques described below.
Analytical Characterization Protocols
Thorough analytical characterization is crucial for establishing a reference standard. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the reference standard. A reverse-phase HPLC method is generally suitable for this type of compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl group (around 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 225.12.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Expected chemical shifts (δ) in ppm:
-
Aromatic protons of the nitrophenyl group: ~7.5-8.2 ppm.
-
Methylene protons adjacent to the oxygen (-CH₂OH): ~3.6 ppm.
-
Methylene protons adjacent to the nitrogen (-NH-CH₂-): ~2.7-2.9 ppm.
-
Propyl chain methylene protons: ~1.8-2.8 ppm.
-
NH and OH protons: variable, broad signals.
-
-
¹³C NMR: Expected chemical shifts (δ) in ppm:
-
Aromatic carbons: ~120-150 ppm.
-
Carbon bearing the nitro group: ~147 ppm.
-
Carbon adjacent to oxygen (-CH₂OH): ~60 ppm.
-
Carbons adjacent to nitrogen: ~45-55 ppm.
-
Propyl chain carbons: ~25-35 ppm.
-
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the reference standard.
Diagram 2: Hypothetical Signaling Pathway Involvement
Many nitrophenyl compounds are investigated for their potential biological activities, including interactions with signaling pathways. The following diagram illustrates a hypothetical pathway where a compound like this compound might be studied for its inhibitory effects.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
A Comparative Guide to the Inter-Laboratory Analysis of 2-[3-(4-Nitrophenyl)propylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies applicable to the quantification of 2-[3-(4-Nitrophenyl)propylamino]ethanol. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The supporting data and protocols are based on established methods for analogous compounds, including aromatic nitro compounds and ethanolamines, to provide a robust framework for laboratory evaluation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of compounds structurally similar to this compound, offering a baseline for what can be expected from each methodology.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.02 ng/mL[1] | 0.005 - 0.08 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.02 - 0.15 ng/mL[1] | 0.02 - 0.27 ng/mL[2] |
| Precision (%RSD) | < 2%[3] | < 10% | < 5%[4] |
| Accuracy/Recovery (%) | 93 - 99%[3] | Variable (dependent on derivatization) | 85 - 115%[5][6] |
| Sample Prep. Complexity | Low to Moderate | High (Derivatization often required) | Moderate (SPE often required)[7] |
| Selectivity | Moderate | High | Very High |
Disclaimer: The quantitative data presented are representative values derived from the analysis of analogous compounds and are intended for comparative purposes. Actual performance characteristics for this compound may vary and require method-specific validation.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducibility. Below are generalized protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying analytes with a UV chromophore, such as the nitrophenyl group in the target compound.
Sample Preparation:
-
Dissolution: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile.[8]
-
Dilution: If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could damage the HPLC column.[8][9]
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).[3][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or 266 nm).[10][12]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, for polar and non-volatile compounds like ethanolamines, derivatization is often necessary to improve thermal stability and volatility.[13][14][15]
Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate it.
-
Drying: Ensure the sample extract is anhydrous before derivatization.
-
Derivatization: Chemically modify the polar functional groups (hydroxyl and secondary amine). Silylation is a common method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.[10]
-
Reaction: Heat the sample with the derivatizing agent (e.g., at 60-70 °C for 30 minutes) to ensure the reaction goes to completion.
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MSplus or equivalent).[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection to maximize sensitivity for trace analysis.
-
Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte. For higher sensitivity, selected ion monitoring (SIM) can be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices.[5][6] It combines the separation power of HPLC with the specific and sensitive detection of tandem mass spectrometry.
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is highly recommended for cleaning up complex samples and concentrating the analyte.[7][16] A reversed-phase or mixed-mode cation exchange sorbent could be effective.
-
Elution and Evaporation: Elute the analyte from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for injection.
LC-MS/MS Conditions (Typical):
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Column: A C18 or phenyl-hexyl reversed-phase column with smaller particle sizes (e.g., <2 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile with water, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined to ensure highly selective quantification.
Mandatory Visualizations
The following diagrams illustrate the general workflows and decision-making processes involved in the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resolian.com [resolian.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
A Comparative Guide to the Synthesis of Nitrophenylalkylamino Ethanols for Researchers
For scientists and professionals engaged in drug discovery and development, the efficient synthesis of key intermediates is a critical determinant of project timelines and success. Nitrophenylalkylamino ethanols are a significant class of compounds, serving as versatile precursors for a wide array of pharmacologically active molecules. This guide provides a detailed comparative analysis of the primary synthetic routes to these valuable building blocks, focusing on objectivity, experimental data, and clear procedural outlines to aid in the selection of the most appropriate method for your research needs.
Introduction
The synthesis of nitrophenylalkylamino ethanols presents a unique challenge due to the presence of multiple reactive functional groups. The choice of synthetic strategy is often dictated by the availability of starting materials, desired regioselectivity, and the need for stereochemical control. This guide will explore three principal synthetic pathways:
-
Synthesis from Nitroacetophenones: A two-step approach involving the sequential reduction of the ketone and nitro functionalities, followed by N-alkylation.
-
Synthesis from Nitrophenyloxiranes (Epoxides): A convergent approach based on the nucleophilic ring-opening of a pre-formed nitrophenyl-substituted epoxide with an appropriate alkylamine.
-
Reductive Amination: A direct, one-pot method involving the reaction of a nitrophenyl-substituted carbonyl compound with an alkylamine in the presence of a reducing agent.
Each of these routes offers distinct advantages and disadvantages in terms of reaction efficiency, atom economy, and operational simplicity. The following sections will provide a detailed comparison of these methods, supported by experimental data and protocols.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision. The following table summarizes the key quantitative data for the three primary synthetic pathways, offering a clear comparison of their respective yields and reaction times.
| Synthetic Route | Key Intermediate(s) | Typical Reagents | Typical Reaction Time | Typical Overall Yield | Key Advantages | Key Disadvantages |
| From Nitroacetophenone | 2-Amino-1-(nitrophenyl)ethanol | NaBH₄, H₂/Pd/C, Alkyl halide, Base | 2-8 hours | Moderate to High | Readily available starting materials. | Multi-step process, potential for side reactions during alkylation. |
| From Nitrophenyloxirane | Nitrophenyloxirane | Alkylamine | 1-6 hours | High | Convergent, often high yielding. | Synthesis of the epoxide precursor may be required. |
| Reductive Amination | Nitrophenyl hydroxyketone | Alkylamine, NaBH₃CN or H₂/Catalyst | 12-24 hours | Moderate to High | One-pot procedure, good atom economy. | Can require careful optimization of reaction conditions to avoid side products. |
Detailed Experimental Protocols
Route 1: Synthesis from Nitroacetophenone
This route typically proceeds in two stages: first, the reduction of the nitroacetophenone to the corresponding amino alcohol, and second, the alkylation of the resulting amino group.
Step 1a: Reduction of 2'-Nitroacetophenone to 2-Amino-1-(2-nitrophenyl)ethanol
Two primary methods exist for this reduction, differing in the order of functional group reduction[1].
-
Method 1: Ketone Reduction First
-
Ketone Reduction: 2'-Nitroacetophenone is dissolved in ethanol and treated with sodium borohydride. The reaction is typically rapid, occurring within 15-30 minutes at room temperature.
-
Nitro Reduction: The resulting 1-(2-nitrophenyl)ethanol is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step usually requires 1-4 hours.
-
-
Method 2: Nitro Group Reduction First
-
Nitro Reduction: 2'-Nitroacetophenone is hydrogenated using H₂ and Pd/C in a suitable solvent. This reduction is generally slower, taking 1-4 hours.
-
Ketone Reduction: The intermediate, 2'-aminoacetophenone, is then reduced with sodium borohydride in ethanol, a reaction that is typically complete in 15-30 minutes.
-
Step 1b: N-Alkylation of 2-Amino-1-(nitrophenyl)ethanol
A general procedure for the N-alkylation of a primary amine is as follows:
-
The 2-amino-1-(nitrophenyl)ethanol is dissolved in a suitable polar aprotic solvent, such as acetonitrile or DMF.
-
A base, such as potassium carbonate or triethylamine, is added to the solution.
-
The desired alkyl halide (e.g., ethyl iodide, benzyl bromide) is added, and the reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-alkylated product.
Route 2: Synthesis from Nitrophenyloxirane (Epoxide)
This method involves the direct reaction of a nitrophenyl-substituted epoxide with an alkylamine.
Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol[2]
-
Reaction Setup: p-Nitrophenyloxirane and p-chlorobenzylamine are mixed in a suitable solvent, such as ethanol or isopropanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol. A yield of 87.4% has been reported for a similar reaction[3].
Route 3: Reductive Amination
This one-pot procedure directly couples a carbonyl compound with an amine, followed by in-situ reduction.
General Protocol for Reductive Amination of a Nitrophenyl Hydroxyketone
-
Imine Formation: The nitrophenyl hydroxyketone and the desired alkylamine are dissolved in a suitable solvent, often methanol or dichloroethane. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation[4].
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture[5]. These reagents are chemoselective for the imine over the ketone. Alternatively, catalytic hydrogenation can be employed[6].
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC. Once complete, the reaction is quenched, typically with water or a mild base, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is usually achieved by column chromatography.
Visualization of Synthetic Pathways
To further clarify the relationships between the starting materials, intermediates, and final products for each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Route 1: From Nitroacetophenone.
Caption: Route 2: From Nitrophenyloxirane.
Caption: Route 3: Reductive Amination.
Conclusion
The synthesis of nitrophenylalkylamino ethanols can be achieved through several distinct and viable routes. The choice of the most suitable method will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction.
-
The nitroacetophenone route is a reliable and well-established method, particularly when the starting materials are commercially available and inexpensive.
-
The nitrophenyloxirane route offers a more convergent and often higher-yielding approach, which can be advantageous for complex target molecules, provided the epoxide precursor is accessible.
-
The reductive amination route provides an efficient one-pot alternative that is attractive from an atom economy perspective, though it may require more extensive optimization to achieve high yields and purities.
This guide has provided a comparative overview of these synthetic strategies, complete with quantitative data and detailed experimental protocols, to empower researchers to make informed decisions in their synthetic endeavors. It is recommended to perform small-scale trial reactions to optimize conditions for a specific substrate and desired product before scaling up any of these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
Assessing the Novelty of 2-[3-(4-Nitrophenyl)propylamino]ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug discovery. Within the broad landscape of pharmacologically active molecules, derivatives of 2-[3-(4-Nitrophenyl)propylamino]ethanol represent a class of compounds with potential for modulation of adrenergic signaling pathways. This guide provides a comparative assessment of the novelty of these derivatives, drawing upon experimental data from structurally similar compounds to predict their performance and outline the methodologies for their evaluation. While direct comparative studies on this compound derivatives are limited in publicly available literature, this guide extrapolates from existing data on related phenylethanolamine and nitrophenyl compounds to provide a framework for assessing their potential.
Predicted Biological Activity and Comparison with Alternatives
Based on the structure-activity relationships of known adrenergic agents, this compound derivatives are predicted to interact with β-adrenergic receptors. The core phenylethanolamine scaffold is a well-established pharmacophore for β-agonists. The presence of a 4-nitrophenyl group is expected to influence the potency and selectivity of these derivatives. For instance, studies on related 2-[3'-(4''-nitrophenylamino)-2'-hydroxypropylamino]pyridine have indicated potential for β-adrenergic activity and negative inotropic effects.
To contextualize the potential novelty of this class of compounds, a comparison with established β-adrenergic agonists is presented below. The data for the alternatives are sourced from various pharmacological studies.
Table 1: Comparative β-Adrenergic Activity of Standard Agonists
| Compound | Receptor Subtype | Potency (pEC50/pKi) | Efficacy (% of Isoproterenol max response) | Key Characteristics |
| Isoproterenol | β1/β2 (Non-selective) | ~8.5-9.5 | 100% | Potent, non-selective β-agonist, used as a reference standard.[1] |
| Salbutamol | β2 > β1 | ~6.0-7.0 | ~80-90% | Widely used bronchodilator with β2-selectivity.[2] |
| Dobutamine | β1 > β2 | ~6.0-7.0 | ~70-80% | Primarily used as an inotropic agent in heart failure, with β1-selectivity.[3] |
| Norepinephrine | α1, α2, β1 | ~6.5-7.5 (β1) | ~50-60% (β1) | Potent vasoconstrictor and cardiac stimulant.[1] |
| Predicted Profile for this compound Derivatives | β-adrenergic | To be determined | To be determined | Expected to exhibit β-adrenergic activity; selectivity and potency will depend on specific substitutions. |
The novelty of this compound derivatives will lie in their specific pharmacological profile, including their potency, selectivity for β-receptor subtypes (β1, β2, or β3), and their functional effects (e.g., agonist, partial agonist, or antagonist activity). Achieving higher selectivity for a particular receptor subtype could translate to a better therapeutic window with fewer side effects.
Experimental Protocols for Pharmacological Evaluation
To ascertain the novelty and therapeutic potential of this compound derivatives, a series of well-defined experiments are essential. The following are detailed methodologies for key assays.
Radioligand Binding Assay to Determine Receptor Affinity
This assay quantifies the affinity of the test compounds for β-adrenergic receptors. A common method is the ³H-CGP 12177 whole-cell binding assay.[2][4]
Protocol:
-
Cell Culture: Use a cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells). Culture cells to confluence in 24-well plates.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Assay Procedure:
-
Remove the culture medium and wash the cells with the assay buffer.
-
Add 1 ml of assay buffer containing a fixed concentration of ³H-CGP 12177 (e.g., 0.3 nM).[4]
-
Add varying concentrations of the unlabeled test compound (or a known standard) in a small volume (e.g., 10 μl).
-
To determine non-specific binding, use a high concentration of a potent, unlabeled antagonist (e.g., 100 nM ICI 118551 for β2).[4]
-
Incubate the plates at 37°C for 1 hour.
-
Remove the assay buffer and wash the cells with cold assay buffer.
-
Lyse the cells by incubating with 0.5 M NaOH at 37°C for 1 hour.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a β-counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using competitive binding analysis software (e.g., Prism).
Functional Assay to Determine Agonist/Antagonist Activity
A luciferase complementation assay can be used to measure the recruitment of β-arrestin to the β-adrenergic receptor upon agonist stimulation, which is a hallmark of GPCR activation.[5][6]
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the β-adrenergic receptor fused to one fragment of a split luciferase enzyme and β-arrestin2 fused to the complementary luciferase fragment.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate.
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound and a known agonist (e.g., isoproterenol).
-
Add the compounds to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Luminescence Measurement:
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves. Calculate the EC50 values for agonists and IC50 values for antagonists.
Assessment of Inotropic Effects on Isolated Heart Preparations
To evaluate the effect of the compounds on cardiac contractility, experiments on isolated heart tissues are performed.[7][8]
Protocol:
-
Tissue Preparation: Isolate a suitable cardiac preparation, such as a papillary muscle or an atrial strip, from a laboratory animal (e.g., rat or guinea pig).
-
Experimental Setup: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end of the muscle to a force transducer to measure isometric contraction.
-
Stimulation: Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz).
-
Compound Administration: After a stabilization period, add cumulative concentrations of the test compound to the organ bath.
-
Data Acquisition and Analysis: Record the force of contraction. Measure the change in developed tension and the rate of tension development (+dT/dt) to quantify the inotropic effect. Construct concentration-response curves to determine the potency and efficacy of the compound.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effectiveness of inotropic agents in isolated cardiac preparations from the human heart [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of 2-[3-(4-Nitrophenyl)propylamino]ethanol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult your institution's specific hazardous waste management guidelines. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Conduct all handling and preparation for disposal inside a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In case of a spill, evacuate the immediate area and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol
The proper disposal of 2-[3-(4-Nitrophenyl)propylamino]ethanol is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify the waste.[3][4] Based on its chemical structure, this compound should be presumed to be hazardous. The presence of the nitroaromatic group is a common characteristic of toxic and reactive compounds.
Step 2: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.[3][5]
-
Keep this compound waste separate from other waste streams, particularly strong acids, bases, and oxidizing agents.
-
Do not mix this waste with incompatible materials.[6]
-
Aqueous waste should be collected separately from organic solvent waste.[6]
Step 3: Selection of a Suitable Waste Container
Choosing the correct container is vital for safe storage and transport.
-
Use a container that is compatible with the chemical. For liquid waste, a high-density polyethylene (HDPE) or glass container is often suitable.[7][8]
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[5][7]
-
The original product container can be used if it is in good condition.[7]
Step 4: Proper Labeling of the Waste Container
Clear and accurate labeling is a regulatory requirement and a key safety feature.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste."[3][5]
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container (accumulation start date).[3]
Step 5: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9][10]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7][10]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
-
Store the container in a secondary containment bin to prevent spills from spreading.[5]
-
Segregate the container from incompatible chemicals within the SAA.[5]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Contact your EHS office to schedule a waste pickup.
-
Complete any required waste pickup forms, providing accurate information about the container's contents.
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[5]
Data Presentation: Hazardous Waste Characterization
To classify the waste, certain characteristics must be evaluated. The following table outlines the general parameters for hazardous waste identification.
| Hazardous Characteristic | Test Method | Regulatory Threshold | Presumed Classification for this compound |
| Ignitability | Pensky-Martens Closed-Cup | Flash point < 60°C (140°F) | Likely non-ignitable, but should be confirmed if in a flammable solvent. |
| Corrosivity | pH meter | pH ≤ 2 or pH ≥ 12.5 | Potential for corrosivity due to the amino group; pH should be tested.[8] |
| Reactivity | EPA SW-846 Methods | Unstable, reacts violently with water, forms explosive mixtures, or is a cyanide or sulfide-bearing waste. | The nitro group can confer reactive properties. Treat as potentially reactive. |
| Toxicity | Toxicity Characteristic Leaching Procedure (TCLP) | Exceeds concentration limits for specific contaminants. | The nitrophenyl group suggests potential toxicity.[11] |
Experimental Protocols: Empty Container Decontamination
Empty containers that held this compound must be properly decontaminated before disposal or reuse.
Objective: To render an empty chemical container non-hazardous.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., methanol or acetone)
-
Water
-
Designated hazardous waste container for the rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Perform the entire procedure in a chemical fume hood.
-
Don appropriate PPE.
-
Add a small amount of a suitable solvent to the empty container. The solvent should be capable of dissolving the residual chemical.
-
Securely cap the container and shake to rinse all interior surfaces thoroughly.
-
Pour the rinsate into a designated hazardous waste container.[5]
-
Repeat the rinsing process two more times (triple-rinse).[5]
-
After the final solvent rinse, rinse the container with water.
-
Allow the container to air dry completely in the fume hood.
-
Deface the original label on the container.
-
The decontaminated container can now be disposed of in the regular trash or recycled, according to institutional policy.[12]
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pfw.edu [pfw.edu]
- 9. nswai.org [nswai.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 2-[3-(4-Nitrophenyl)propylamino]ethanol
Essential Safety and Handling Guide for 2-[3-(4-Nitrophenyl)propylamino]ethanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, a compound that shares characteristics with aromatic nitro compounds and ethanolamines.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles that meet ANSI Z.87.1 or EN 166 standards. A face shield should be worn over goggles, especially when there is a risk of splashes or vigorous reactions[3][4]. |
| Skin/Body | Chemical-Resistant Lab Coat or Suit | A flame-resistant and impervious lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit (e.g., made of Tychem®) is recommended[5][6]. |
| Hands | Chemical-Resistant Gloves | Due to the lack of specific breakthrough time data, a conservative approach is advised. Butyl rubber gloves are generally recommended for handling nitro compounds[1][6]. Double gloving (e.g., nitrile over butyl rubber) can provide additional protection. Always inspect gloves for integrity before use and replace them immediately upon any sign of contamination. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Leather or porous shoes are not suitable. Chemical-resistant boots, potentially with steel toes for handling larger containers, should be worn to protect against spills[5][7]. |
| Respiratory | NIOSH-Approved Respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[1]. If engineering controls are insufficient, or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary[1][5]. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure that a safety shower and eyewash station are accessible and have been recently tested[1].
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation of dust and aerosols[3]. Use appropriate tools and handle containers carefully to avoid spills.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[3].
Spill Management:
-
Minor Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal[8].
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Chemical: Unused or surplus this compound should be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service[3]. Do not pour it down the drain[3].
-
Contaminated Materials: All contaminated materials, including gloves, absorbent materials, and empty containers, should be placed in a sealed, labeled container and disposed of as hazardous waste[3][8].
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. teamchem.co [teamchem.co]
- 6. benchchem.com [benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
